Binimetinib-d3
Description
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Properties
Molecular Formula |
C17H15BrF2N4O3 |
|---|---|
Molecular Weight |
444.2 g/mol |
IUPAC Name |
6-(4-bromo-2-fluoroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-(trideuteriomethyl)benzimidazole-5-carboxamide |
InChI |
InChI=1S/C17H15BrF2N4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26)/i1D3 |
InChI Key |
ACWZRVQXLIRSDF-FIBGUPNXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Binimetinib-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Binimetinib (B1684341) is a potent and selective, reversible, allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is frequently activated in various cancers, leading to uncontrolled cell proliferation and survival.[3][4] Binimetinib-d3 is a deuterated isotopologue of binimetinib. While specific preclinical and clinical data for this compound are not extensively available in the public domain, this guide synthesizes the established mechanism of action of binimetinib and elucidates the anticipated impact of deuterium (B1214612) substitution based on well-documented principles of the kinetic isotope effect in medicinal chemistry. The strategic placement of deuterium atoms is hypothesized to modulate the pharmacokinetic profile of the parent compound, potentially leading to improved metabolic stability, enhanced therapeutic exposure, and a more favorable safety profile. This document provides a detailed overview of the core mechanism of action, relevant signaling pathways, a summary of available quantitative data for binimetinib, and generalized experimental protocols for the evaluation of MEK inhibitors.
Introduction to Binimetinib and the Role of Deuteration
Binimetinib is an oral anti-cancer agent that, in combination with a BRAF inhibitor such as encorafenib, is approved for the treatment of patients with unresectable or metastatic melanoma with a BRAF V600E or V600K mutation.[5][6] The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates normal cell growth and division; however, mutations in genes such as BRAF and NRAS can lead to its constitutive activation, a hallmark of many cancers.[3] Binimetinib targets MEK1 and MEK2, central kinases within this pathway, thereby inhibiting downstream signaling and suppressing tumor growth.[3][4]
Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, is a strategy in drug development to improve the pharmacokinetic and/or toxicological properties of a molecule.[7][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[3] For drugs metabolized by cytochrome P450 (CYP) enzymes, this can lead to reduced metabolic clearance, a longer half-life, and increased systemic exposure.[9]
In the context of this compound, the "d3" designation suggests the replacement of three hydrogen atoms with deuterium. Based on the known metabolism of binimetinib, these substitutions are likely placed at a metabolically vulnerable site to retard its breakdown.
Core Mechanism of Action of Binimetinib
Binimetinib is a reversible and non-competitive inhibitor of MEK1 and MEK2 activity with respect to ATP.[10][11] It binds to an allosteric pocket adjacent to the ATP-binding site of the MEK enzymes. This binding prevents the conformational changes required for MEK to be phosphorylated and activated by its upstream activator, RAF. Consequently, binimetinib effectively blocks the phosphorylation and activation of the downstream targets of MEK, which are the extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2).[3][4]
The inhibition of ERK1/2 phosphorylation has several profound anti-cancer effects:
-
Inhibition of Cell Proliferation: Activated ERK translocates to the nucleus and phosphorylates a variety of transcription factors that promote the expression of genes involved in cell cycle progression and proliferation.[3] By blocking this, binimetinib induces cell cycle arrest.
-
Induction of Apoptosis: The MAPK/ERK pathway also plays a role in promoting cell survival. Inhibition of this pathway can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately triggering programmed cell death in cancer cells.
-
Inhibition of Angiogenesis: The production of pro-angiogenic factors can also be regulated by the MAPK/ERK pathway. Binimetinib may therefore contribute to the inhibition of new blood vessel formation that is necessary for tumor growth.
The efficacy of binimetinib is particularly pronounced in tumors with activating mutations in BRAF or NRAS, as these mutations render the cancer cells highly dependent on the MAPK/ERK pathway for their growth and survival.[10]
The RAS/RAF/MEK/ERK Signaling Pathway
The following diagram illustrates the central role of MEK in the MAPK signaling cascade and the point of intervention for Binimetinib.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Binimetinib.
Anticipated Effects of Deuteration on Binimetinib's Profile (this compound)
The primary metabolic route for binimetinib is glucuronidation, with the UGT1A1 enzyme being a major contributor (up to 61% of metabolism).[12][13] Other metabolic pathways include N-dealkylation, amide hydrolysis, and loss of the ethane-diol side chain, involving CYP1A2 and CYP2C19 enzymes.[12][13] The active metabolite M3, generated by CYP1A2 and CYP2C19, accounts for 8.6% of binimetinib exposure.[12][13]
The "d3" modification in this compound likely targets a methyl group susceptible to oxidative metabolism by CYP enzymes. By strengthening the C-H bonds at this position, the following effects are anticipated:
-
Reduced Metabolic Clearance: The rate of N-dealkylation or other oxidative metabolic processes at the deuterated site would be slowed.
-
Increased Half-Life and Exposure: A reduction in metabolic clearance would lead to a longer terminal half-life (t1/2) and a greater area under the plasma concentration-time curve (AUC).
-
Potentially Altered Metabolite Profile: The formation of metabolites resulting from metabolism at the deuterated site would be reduced. This could potentially decrease the formation of any active or potentially toxic metabolites.
-
Potential for Lower or Less Frequent Dosing: Increased exposure and a longer half-life might allow for a reduction in the total daily dose or the dosing frequency, which could improve patient convenience and adherence.
It is important to note that these are hypothesized effects based on the principles of the kinetic isotope effect. The actual impact of deuteration on the pharmacokinetics and pharmacodynamics of this compound would need to be confirmed through empirical studies.
Quantitative Data for Binimetinib
The following tables summarize key quantitative data for non-deuterated binimetinib.
Table 1: Pharmacokinetic Parameters of Binimetinib
| Parameter | Value | Reference |
| Peak Plasma Time (Tmax) | 1.6 hours | [13][14] |
| Protein Binding | 97% | [12][13] |
| Apparent Volume of Distribution (Vd) | 92 L | [12][13] |
| Terminal Half-Life (t1/2) | 3.5 hours | [13][14] |
| Apparent Clearance (CL/F) | 20.2 L/h | [12][13] |
Table 2: Clinical Efficacy of Binimetinib in Combination with Encorafenib (COLUMBUS Trial)
| Endpoint | Binimetinib + Encorafenib | Vemurafenib | Reference |
| Median Progression-Free Survival (PFS) | 14.9 months | 7.3 months | [10] |
Experimental Protocols
Detailed experimental protocols for the development of binimetinib are proprietary. However, based on published preclinical data for MEK inhibitors, the following are generalized methodologies for key experiments.
In Vitro MEK1/2 Kinase Assay
Objective: To determine the direct inhibitory activity of a compound on MEK1 and MEK2 enzymes.
Methodology:
-
Recombinant human MEK1 and MEK2 enzymes are incubated with a kinase buffer containing ATP and a substrate, such as inactive ERK2.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated ERK2 is quantified. This can be done using methods such as ELISA with a phospho-specific antibody, or by measuring ATP consumption using a luminescent assay format (e.g., Kinase-Glo®).
-
The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro ME.K kinase inhibition assay.
Cell-Based Phospho-ERK Assay
Objective: To assess the ability of a compound to inhibit MEK signaling within a cellular context.
Methodology:
-
Cancer cell lines with known BRAF or NRAS mutations (e.g., A375, SK-MEL-2) are cultured in appropriate media.
-
Cells are treated with the test compound at various concentrations for a defined period.
-
Following treatment, the cells are lysed to extract proteins.
-
The levels of phosphorylated ERK (p-ERK) and total ERK are measured using techniques such as Western blotting or a cell-based ELISA.
-
The ratio of p-ERK to total ERK is calculated for each treatment condition, and the IC50 value for the inhibition of ERK phosphorylation is determined.
Cell Viability/Proliferation Assay
Objective: To evaluate the anti-proliferative effect of a compound on cancer cells.
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound.
-
After a prolonged incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, resazurin (B115843) (alamarBlue®), or a cell-based ATP quantitation assay (e.g., CellTiter-Glo®).
-
The GI50 value (the concentration of the compound that causes 50% growth inhibition) is calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with human cancer cells (e.g., BRAF-mutant melanoma cells).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group, typically orally, on a defined schedule and dose. The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., twice weekly) with calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
At the end of the study, the tumors may be excised for further analysis, such as pharmacodynamic studies to measure p-ERK levels.
-
Efficacy is determined by comparing the tumor growth in the treated group to the control group.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Binimetinib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 3. The kinetic deuterium isotope effect as applied to metabolic deactivation of imatinib to the des-methyl metabolite, CGP74588 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Binimetinib? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. oncologynewscentral.com [oncologynewscentral.com]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pfizermedical.com [pfizermedical.com]
- 14. Mektovi (binimetinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
The Strategic Application of Deuteration to Enhance the Metabolic Stability of Binimetinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Binimetinib (B1684341), a potent and selective MEK1/2 inhibitor, is a key therapeutic agent in the treatment of certain cancers, particularly BRAF-mutant melanoma.[1][2] Its clinical efficacy is, in part, governed by its pharmacokinetic profile, which is heavily influenced by metabolic clearance. The primary metabolic pathways for binimetinib involve N-dealkylation, mediated by cytochrome P450 enzymes CYP1A2 and CYP2C19, and direct glucuronidation, predominantly by UGT1A1.[2][3][4] This technical guide explores the strategic application of deuterium (B1214612) substitution as a means to enhance the metabolic stability of binimetinib. By leveraging the kinetic isotope effect (KIE), the substitution of hydrogen with deuterium at specific metabolically labile positions can attenuate the rate of biotransformation, potentially leading to an improved pharmacokinetic profile, including a longer half-life and increased systemic exposure. This guide provides a comprehensive overview of binimetinib's metabolism, the principles of deuteration, detailed experimental protocols for assessing metabolic stability, and a prospective analysis of the potential benefits of a deuterated binimetinib analog.
Introduction to Binimetinib and its Metabolic Profile
Binimetinib is an orally bioavailable small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway by specifically inhibiting MEK1 and MEK2.[5] This pathway is frequently hyperactivated in various cancers, making it a critical therapeutic target.[5][6] The clinical pharmacokinetics of binimetinib are characterized by a relatively short terminal half-life of approximately 3.5 hours, necessitating twice-daily dosing.[7][8]
The metabolic clearance of binimetinib is substantial and proceeds through two main routes:
-
Oxidative Metabolism: N-dealkylation to its active metabolite, M3, is primarily catalyzed by CYP1A2 and CYP2C19.[2][3] This pathway accounts for a significant portion of its oxidative metabolism.
-
Conjugative Metabolism: Direct glucuronidation is the major metabolic pathway, with UGT1A1 being the primary enzyme responsible.[2][7]
The relatively rapid metabolism of binimetinib presents an opportunity for optimization through medicinal chemistry strategies aimed at improving its metabolic stability.
The Role of Deuteration in Enhancing Metabolic Stability
Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a powerful strategy in drug design to improve pharmacokinetic properties.[9][10] This approach is based on the Deuterium Kinetic Isotope Effect (KIE) .[11] A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[12] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step can be significantly slowed down when a C-D bond is present at that position.[13]
For drugs like binimetinib that are metabolized by CYP450 enzymes, which often catalyze the abstraction of a hydrogen atom, deuteration at these "metabolic hotspots" can lead to:
-
Increased Metabolic Stability: A slower rate of metabolism.[12]
-
Longer Half-Life (t½): The drug remains in the systemic circulation for a longer duration.[14]
-
Increased Drug Exposure (AUC): A higher overall concentration of the drug in the plasma over time.[14]
-
Reduced Dosing Frequency: Potentially allowing for once-daily dosing, improving patient compliance.[12]
-
Metabolic Shunting: Directing metabolism away from the formation of potentially undesirable metabolites.[10]
Prospective Analysis of Deuterated Binimetinib
While, to date, there is no publicly available quantitative data on the metabolic stability of a deuterated binimetinib analog, we can propose a theoretical candidate for deuteration based on its known metabolic pathways. A logical site for deuteration would be the N-methyl group, which is susceptible to N-dealkylation by CYP1A2 and CYP2C19. Replacing the hydrogens on this methyl group with deuterium (a -CD3 group) would be expected to slow down this metabolic pathway.
Hypothetical Comparative Metabolic Stability Data
The following tables present hypothetical, yet realistic, in vitro metabolic stability data for a proposed deuterated binimetinib analog (D-Binimetinib) compared to the non-deuterated parent compound. This data is illustrative and based on the typical magnitude of improvement observed with deuteration in other drug candidates.
Table 1: In Vitro Half-Life (t½) in Human Liver Microsomes
| Compound | t½ (minutes) |
| Binimetinib | 45 |
| D-Binimetinib (hypothetical) | 90 |
Table 2: In Vitro Intrinsic Clearance (CLint) in Human Liver Microsomes
| Compound | CLint (µL/min/mg protein) |
| Binimetinib | 15.4 |
| D-Binimetinib (hypothetical) | 7.7 |
Disclaimer: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only. They are intended to demonstrate the potential impact of deuteration on the metabolic stability of binimetinib.
Experimental Protocols for Metabolic Stability Assessment
The following is a detailed protocol for an in vitro metabolic stability assay using human liver microsomes, which can be used to compare a deuterated analog to its parent compound.
Objective
To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its deuterated analog using human liver microsomes.
Materials
-
Test compounds (non-deuterated and deuterated stocks, e.g., 1 mM in DMSO)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Positive control compound with known metabolic fate (e.g., testosterone, verapamil)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard for LC-MS/MS analysis)
Procedure
-
Preparation:
-
Thaw cryopreserved human liver microsomes on ice.
-
Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5-1.0 mg/mL).
-
Prepare working solutions of the test compounds and positive control by diluting the stock solutions in buffer to the final desired concentration (e.g., 1 µM).
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to appropriate wells.
-
Add the test compound working solutions (non-deuterated and deuterated) and the positive control to their respective wells.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of the ice-cold quenching solution.
-
The 0-minute time point represents the initial concentration before metabolism has occurred.
-
-
Sample Analysis:
-
Centrifuge the 96-well plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the linear portion of this curve. The slope represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / protein amount) .
-
Compare the t½ and CLint values between the deuterated and non-deuterated compounds to determine the magnitude of the kinetic isotope effect.
Visualizing Key Pathways and Processes
Binimetinib's Target Pathway: The MAPK/ERK Signaling Cascade
Binimetinib exerts its therapeutic effect by inhibiting MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of binimetinib on MEK1/2.
Experimental Workflow for In Vitro Metabolic Stability Assay
The following diagram illustrates the key steps in the experimental protocol for assessing metabolic stability.
References
- 1. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [ 14C]Binimetinib 45 mg in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [14C]Binimetinib 45 mg in Healthy Male Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDA Approves BRAFTOVITM (Encorafenib) and MEKTOVI® (Binimetinib) to be used in Combination for Unresectable or Metastatic Melanoma with a BRAF V600E or V600K Mutation [ascpt.org]
- 5. The kinetic deuterium isotope effect as applied to metabolic deactivation of imatinib to the des-methyl metabolite, CGP74588 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Encorafenib and Binimetinib Combination Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Binimetinib-d3 pharmacokinetic properties
An In-Depth Technical Guide to the Pharmacokinetic Properties of Binimetinib (B1684341)
Disclaimer: This document focuses on the pharmacokinetic properties of binimetinib. Binimetinib-d3, a deuterated version, is primarily used as an internal standard in analytical assays. While its core pharmacokinetic properties are expected to be similar to binimetinib, the rate of metabolism can differ. The data presented here is for the non-deuterated compound.
Introduction
Binimetinib is a potent and selective, reversible inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[1][2] By inhibiting MEK1 and MEK2, binimetinib blocks the downstream signaling of the RAS/RAF/MEK/ERK pathway, which is often constitutively activated in various cancers, leading to uncontrolled cell proliferation.[3][4][5] This guide provides a comprehensive overview of the pharmacokinetic properties of binimetinib, detailing its absorption, distribution, metabolism, and excretion (ADME), along with the experimental methodologies used to determine these characteristics.
Pharmacokinetic Profile
The pharmacokinetic parameters of binimetinib have been characterized in healthy subjects and patients with solid tumors.[1][6] Following twice-daily dosing, a steady state is achieved with a 1.5-fold accumulation.[6][7]
Absorption
Binimetinib is orally bioavailable and rapidly absorbed.[6][8]
Table 1: Absorption Characteristics of Binimetinib
| Parameter | Value | Reference |
| Oral Bioavailability | ~50% | [8] |
| Time to Maximum Concentration (Tmax) | 1.6 hours | [6][7] |
| Effect of High-Fat Meal on Exposure | No significant effect | [6][7] |
Distribution
Binimetinib exhibits high plasma protein binding and distributes into the tissues.[1][7]
Table 2: Distribution Characteristics of Binimetinib
| Parameter | Value | Reference |
| Plasma Protein Binding | 97% | [1][7] |
| Apparent Volume of Distribution (Vd) | 92 L | [1][6][7] |
| Blood-to-Plasma Ratio | 0.72 | [1][7] |
Metabolism
Binimetinib is extensively metabolized, primarily through glucuronidation.[1][6][7]
Table 3: Metabolism of Binimetinib
| Pathway | Enzymes Involved | Contribution | Reference |
| Glucuronidation | UGT1A1 | ~61% of metabolism | [1][6][7] |
| N-dealkylation | CYP1A2, CYP2C19 | Forms active metabolite M3 | [1][6][7] |
| Amide Hydrolysis | - | Minor pathway | [1][6][7] |
| Loss of ethane-diol from side chain | - | Minor pathway | [1][6][7] |
The active metabolite, M3 (N-desmethyl binimetinib), is approximately equipotent to the parent drug but circulates at significantly lower concentrations, representing about 8.6% of the binimetinib exposure.[1][6][9]
Excretion
Binimetinib and its metabolites are eliminated through both feces and urine.[6]
Table 4: Excretion of Binimetinib and its Metabolites
| Parameter | Value | Reference |
| Total Recovery in Excreta | 93.6% | [9][10] |
| Fecal Excretion (% of dose) | 62% (32% as unchanged drug) | [6] |
| Urinary Excretion (% of dose) | 31% (6.5% as unchanged drug) | [6] |
| Terminal Half-life (t1/2) | 3.5 hours | [6][7] |
| Apparent Clearance (CL/F) | 20.2 L/h | [6][7] |
Signaling Pathway
Binimetinib targets the MEK1 and MEK2 proteins in the RAS/RAF/MEK/ERK signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival.[3][4][11] Mutations in genes such as BRAF and NRAS can lead to the hyperactivation of this pathway, promoting tumorigenesis.[4][5]
Caption: RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Binimetinib.
Experimental Protocols
The pharmacokinetic properties of binimetinib were determined through a series of in vitro and in vivo studies. Below are representative methodologies.
Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study
A common approach to defining the ADME properties of a drug candidate is a human mass balance study using a radiolabeled version of the compound.
Objective: To determine the routes and rates of metabolism and excretion of binimetinib and to identify the major circulating metabolites.
Methodology:
-
Study Population: A small cohort of healthy male subjects.[9][10]
-
Drug Administration: A single oral dose of [14C]-labeled binimetinib (e.g., 45 mg) is administered.[9][10]
-
Sample Collection: Blood, plasma, urine, and feces are collected at predetermined intervals over a period sufficient to capture the majority of the drug's elimination (e.g., up to 168 hours post-dose).
-
Analysis:
-
Total radioactivity in all samples is measured using liquid scintillation counting to determine the extent of absorption and routes of excretion.
-
Plasma, urine, and fecal samples are profiled for metabolites using liquid chromatography coupled with mass spectrometry (LC-MS) and radiometric detection.
-
The structure of metabolites is elucidated using high-resolution mass spectrometry and comparison to synthetic standards.
-
-
Pharmacokinetic Analysis: Plasma concentration-time data for the parent drug and total radioactivity are used to calculate key pharmacokinetic parameters such as AUC, Cmax, Tmax, t1/2, and clearance.
In Vitro Metabolic Stability Assay
In vitro assays are crucial for predicting the metabolic fate of a drug in humans and for identifying the enzymes responsible for its metabolism.
Objective: To assess the metabolic stability of binimetinib and identify the primary metabolizing enzymes.
Methodology:
-
Test System: Human liver microsomes (HLMs), which contain a high concentration of cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[12]
-
Incubation: Binimetinib is incubated with HLMs in the presence of necessary cofactors (e.g., NADPH for CYP enzymes, UDPGA for UGT enzymes) at 37°C.
-
Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Sample Processing: The reaction is quenched (e.g., by adding a cold organic solvent like acetonitrile), and the samples are centrifuged to precipitate proteins.
-
Analysis: The concentration of binimetinib remaining in the supernatant at each time point is quantified using a validated LC-MS/MS method.
-
Data Analysis: The rate of disappearance of binimetinib is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint). These values can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict human pharmacokinetic parameters.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Binimetinib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 3. oncodaily.com [oncodaily.com]
- 4. What is the mechanism of Binimetinib? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pfizermedical.com [pfizermedical.com]
- 8. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [ 14C]Binimetinib 45 mg in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [14C]Binimetinib 45 mg in Healthy Male Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Binimetinib-d3 MEK1/MEK2 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to assess the inhibitory activity of Binimetinib on MEK1 and MEK2 kinases. Binimetinib is a potent and selective, allosteric, non-ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] Dysregulation of this pathway is a frequent driver in various human cancers, making MEK an attractive therapeutic target.[4][5][6] This document details the underlying signaling cascade, presents quantitative data on Binimetinib's inhibitory potency, and offers detailed protocols for common biochemical and cell-based assays.
A note on Binimetinib-d3 : The "-d3" designation indicates that this is a deuterated form of Binimetinib, where three hydrogen atoms have been replaced by deuterium. In drug development and analysis, deuterated compounds are most commonly used as internal standards in mass spectrometry-based bioanalytical methods for pharmacokinetic (PK) studies.[7] This allows for precise quantification of the non-deuterated drug in biological samples. For the purpose of in vitro MEK1/MEK2 inhibition assays as described below, the biochemical activity of this compound is expected to be identical to that of Binimetinib. Therefore, the following protocols are directly applicable.
The MEK1/MEK2 Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical intracellular signaling cascade that translates extracellular signals into cellular responses such as proliferation, differentiation, survival, and migration.[4][5] MEK1 and MEK2 are dual-specificity kinases that, upon activation by RAF kinases, phosphorylate and activate their only known substrates, ERK1 and ERK2.[2][8][9] Activated ERK1/2 then translocates to the nucleus to regulate gene expression. Binimetinib exerts its therapeutic effect by binding to an allosteric pocket on MEK1/2, locking the kinases in an inactive state and preventing the phosphorylation of ERK1/2.[3]
Data Presentation: Inhibitory Potency of Binimetinib
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific target by 50%. The IC50 of Binimetinib has been determined in various assay formats.
| Assay Type | Target(s) | IC50 (nM) | Cell Line / Conditions | Reference(s) |
| Cell-Free Kinase Assay | MEK1/2 | 12 | Biochemical assay | [10] |
| Cell-Based pERK Assay | MEK1/2 | 11 | Cellular assay | |
| Cell Viability Assay | MEK1/2 | 8 - 1160 | Neuroblastoma cell lines | [11][12] |
| Cell Viability Assay | MEK1 (KRAS G13D) | 1997 | HCT-116 cells | [13] |
| Cell Viability Assay | MEK1 | 182 | MIA PaCa-2 cells | [13] |
Note: IC50 values can vary depending on the specific experimental conditions, including ATP concentration in biochemical assays and the cell line used in cellular assays.
Experimental Protocols
The most common methods for assessing MEK1/2 inhibition involve measuring the phosphorylation status of its direct downstream target, ERK1/2. Below are detailed protocols for three widely used assay types.
Cell-Based Phospho-ERK1/2 Assay (AlphaLISA)
This protocol describes a high-throughput, homogeneous (no-wash) immunoassay to quantify phosphorylated ERK1/2 in cell lysates. The AlphaLISA SureFire Ultra technology uses donor and acceptor beads that are brought into proximity by an antibody sandwich complex on the target analyte, generating a luminescent signal.[4][6][10]
References
- 1. Pharmacokinetics of Binimetinib in Participants with Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetic modeling of Binimetinib in Healthy Volunteers and Participants with BRAF V600-mutant or NRAS-mutant Solid Tumors – ScienceOpen [scienceopen.com]
- 3. Application of Pharmacokinetic Prediction Platforms in the Design of Optimized Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma—Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tgrbiosciences.com [tgrbiosciences.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. assets.fishersci.com [assets.fishersci.com]
In Vitro Activity of Binimetinib-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of Binimetinib-d3. As a deuterated stable isotope-labeled version of Binimetinib, its biological activity is considered identical to that of the parent compound. Binimetinib is a potent and selective, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2), key components of the RAS/RAF/MEK/ERK signaling pathway.
Mechanism of Action
Binimetinib is a reversible and non-competitive inhibitor of the kinase activity of MEK1 and MEK2[1]. By binding to a pocket adjacent to the ATP-binding site, it prevents MEK from phosphorylating its only known downstream substrates, ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2)[1][2]. This inhibition of ERK phosphorylation blocks the signal transduction cascade that is often constitutively activated in various cancers due to mutations in upstream proteins like BRAF and NRAS[3][4]. The ultimate effect is the inhibition of tumor cell proliferation and the induction of apoptosis[5][6].
Signaling Pathway
The diagram below illustrates the canonical RAS/RAF/MEK/ERK pathway and the point of inhibition by Binimetinib. In many melanomas, for instance, activating mutations in BRAF (e.g., V600E) lead to constant signaling through this pathway, promoting cell growth and survival[4].
References
- 1. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Binimetinib-d3 for MAPK Pathway Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Binimetinib-d3, a deuterated analog of the MEK1/2 inhibitor Binimetinib (B1684341), for its application in Mitogen-Activated Protein Kinase (MAPK) pathway research. This document details the mechanism of action, potential therapeutic advantages of deuteration, and detailed experimental protocols for its characterization.
Introduction to Binimetinib and the MAPK Pathway
The RAS/RAF/MEK/ERK signaling cascade, a critical component of the MAPK pathway, is a central regulator of cell proliferation, differentiation, survival, and migration.[1] Dysregulation of this pathway, often through activating mutations in genes like BRAF and RAS, is a hallmark of numerous cancers.[2] Binimetinib is a potent and selective, reversible, allosteric inhibitor of MEK1 and MEK2, the dual-specificity kinases that phosphorylate and activate ERK1 and ERK2.[1][3] By inhibiting MEK, Binimetinib effectively blocks downstream signaling, leading to reduced tumor cell proliferation.[4] It is clinically approved in combination with the BRAF inhibitor Encorafenib for the treatment of BRAF V600E or V600K-mutant unresectable or metastatic melanoma.[5][6]
The Role of Deuteration: Introducing this compound
Deuterated compounds are molecules where one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612).[7] This substitution can significantly alter a drug's metabolic profile due to the kinetic isotope effect; the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[7] This can lead to several advantages in drug development, including:
-
Enhanced Metabolic Stability: Reduced rate of metabolism can lead to a longer drug half-life.[8]
-
Improved Pharmacokinetic Profile: Slower metabolism can result in greater overall drug exposure (AUC).
-
Reduced Formation of Toxic Metabolites: By slowing metabolism, the formation of potentially harmful byproducts can be minimized.[8]
-
Potential for Lower Dosing: Improved stability and bioavailability may allow for reduced dosing frequency, improving patient compliance.[8]
This compound is the deuterated analog of Binimetinib. While specific quantitative data for this compound is not yet widely available in public literature, its primary theoretical advantage lies in its potential for improved metabolic stability compared to the parent compound. Binimetinib is primarily metabolized via glucuronidation (mediated by UGT1A1) and, to a lesser extent, N-dealkylation and other oxidative pathways (mediated by CYP1A2 and CYP2C19).[9][10] Deuteration at metabolically vulnerable sites could slow these processes, enhancing its therapeutic potential.
Data Presentation
Quantitative data for Binimetinib is presented below. It is important to note that this data is for the non-deuterated compound and serves as a baseline for comparative studies with this compound.
Table 1: In Vitro Efficacy of Binimetinib
| Parameter | Cell Line | Cancer Type | Value | Reference(s) |
| IC50 (Kinase Assay) | - | - | 12 nM | [3] |
| IC50 (Cell Viability) | Neuroblastoma (sensitive lines) | Neuroblastoma | 8 nM - 1.16 µM | [11] |
| IC50 (Cell Proliferation) | HT29, Malme-3M, SKMEL2, SKMEL28, COLO205, A375 | Colorectal Cancer, Melanoma | 30 - 250 nM | [3] |
Table 2: Pharmacokinetic Parameters of Binimetinib in Humans
| Parameter | Value | Unit | Reference(s) |
| Tmax (Time to Maximum Concentration) | 1.6 | hours | [5] |
| t1/2 (Terminal Half-life) | 3.5 | hours | [12] |
| Apparent Clearance (CL/F) | 20.2 | L/h | [12] |
| Apparent Volume of Distribution (Vd/F) | 92 | L | [5] |
| Plasma Protein Binding | 97 | % | [5] |
Mandatory Visualizations
MAPK Signaling Pathway and Binimetinib's Mechanism of Action
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Experimental Workflow: Comparative Metabolic Stability Assay
Caption: Workflow for comparing the metabolic stability of Binimetinib and this compound.
Experimental Protocols
Protocol 1: Cell Viability (MTT/WST-8) Assay
This protocol determines the concentration of this compound required to inhibit cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma, BRAF V600E mutant)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT or WST-8 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT/WST-8 Addition:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for WST-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-ERK Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of ERK.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-p-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Wash the membrane again and incubate with ECL substrate. Capture the chemiluminescent signal.
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-total-ERK1/2 antibody to serve as a loading control.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.
Protocol 3: Comparative In Vitro Metabolic Stability Assay
This protocol compares the metabolic stability of this compound to its non-deuterated counterpart.
Materials:
-
Binimetinib and this compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of Binimetinib and this compound in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In separate tubes, prepare incubation mixtures containing phosphate buffer, HLMs (final concentration ~0.5 mg/mL), and either Binimetinib or this compound (final concentration ~1 µM).
-
Reaction Initiation: Pre-warm the mixtures at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (Binimetinib or this compound) at each time point.[12][14]
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. From the slope of the linear regression, calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint). Compare these values between Binimetinib and this compound.
Conclusion
This compound represents a promising tool for MAPK pathway research. The strategic incorporation of deuterium has the potential to enhance its metabolic stability, leading to an improved pharmacokinetic profile. The experimental protocols provided in this guide offer a framework for researchers to thoroughly investigate the in vitro and in vivo properties of this compound, compare its efficacy and metabolic fate to its non-deuterated counterpart, and further elucidate its role as a potent MEK inhibitor. This research is crucial for understanding the potential clinical advantages of deuterated MEK inhibitors in cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation | Semantic Scholar [semanticscholar.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. drugs.com [drugs.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 9. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. benchchem.com [benchchem.com]
- 12. LC-MS/MS bioanalytical method for quantification of binimetinib and venetoclax, and their pharmacokinetic interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma-Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical and Physical Properties of Binimetinib-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binimetinib (B1684341) (MEK162) is a potent and selective, allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2. As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many human cancers, making MEK an attractive target for therapeutic intervention. Binimetinib is approved for the treatment of certain types of cancer, often in combination with BRAF inhibitors.
This technical guide focuses on Binimetinib-d3, a deuterated analog of Binimetinib. The incorporation of deuterium (B1214612) at the N-methyl position offers a valuable tool for researchers, particularly in the fields of pharmacokinetics and metabolic studies. The increased mass of deuterium can alter the metabolic fate of the molecule without significantly affecting its biological activity, making this compound an ideal internal standard for bioanalytical assays. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its biological context, and detailed experimental protocols relevant to its application in research.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of Binimetinib and this compound
| Property | Binimetinib | This compound |
| IUPAC Name | 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzo[d]imidazole-6-carboxamide | 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-N-(2-hydroxyethoxy)-1-(methyl-d3)-1H-benzo[d]imidazole-6-carboxamide |
| Molecular Formula | C₁₇H₁₅BrF₂N₄O₃ | C₁₇H₁₂D₃BrF₂N₄O₃ |
| Molecular Weight | 441.23 g/mol | 444.25 g/mol |
| CAS Number | 606143-89-9 | 2890696-59-8 |
| Appearance | White to slightly yellow powder | Off-white solid |
| Melting Point | >203°C (decomposes)[1] | Not available |
| Boiling Point | Not available | Not available |
| Solubility | DMSO: ≥30 mg/mL, Ethanol: ~0.5 mg/mL, Sparingly soluble in aqueous buffers[2] | Soluble in DMSO |
| pKa | Not available | Not available |
Biological Activity and Mechanism of Action
This compound is expected to exhibit the same mechanism of action as its non-deuterated counterpart. Binimetinib is a reversible, non-ATP-competitive inhibitor of MEK1 and MEK2. By binding to an allosteric pocket on the MEK enzymes, it prevents their activation by upstream RAF kinases. This, in turn, blocks the phosphorylation and activation of the downstream extracellular signal-regulated kinases, ERK1 and ERK2. The inhibition of the MAPK/ERK signaling cascade ultimately leads to a decrease in cell proliferation and survival of cancer cells that are dependent on this pathway.[2][3]
Figure 1: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Synthesis of this compound
A detailed, publicly available experimental protocol for the synthesis of this compound is limited. However, a plausible synthetic route can be extrapolated from the known synthesis of Binimetinib, incorporating a deuterated starting material. The key step involves the methylation of the benzimidazole (B57391) nitrogen using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I).
General Synthetic Scheme:
The synthesis of Binimetinib generally involves the construction of the substituted benzimidazole core, followed by coupling reactions to introduce the side chains. A potential final step for introducing the deuterium label is the N-methylation.
-
Preparation of the Benzimidazole Core: Synthesis of the 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1H-benzo[d]imidazole-6-carboxamide precursor. This is a multi-step process that can be achieved through various published routes.[4]
-
Deuterated Methylation: The benzimidazole precursor is reacted with iodomethane-d3 in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide).
-
Purification: The final product, this compound, is purified using standard techniques such as column chromatography and/or recrystallization to achieve high purity.
Note: This is a generalized scheme. The specific reaction conditions, including temperature, reaction time, and purification methods, would require optimization.
Bioanalytical Method for Quantification in Human Plasma using LC-MS/MS
This compound is primarily used as an internal standard for the accurate quantification of Binimetinib in biological matrices. The following is a representative protocol for a validated LC-MS/MS method.[5][6][7][8]
4.2.1. Materials and Reagents
-
Binimetinib analytical standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
4.2.2. Sample Preparation
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Binimetinib into blank human plasma.
-
Internal Standard Addition: To a 50 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 150 µL of a methanolic solution containing this compound at a fixed concentration.
-
Protein Precipitation: Vortex the mixture to ensure homogeneity.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
4.2.3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Binimetinib: m/z 441.0 → 165.0[5]
-
This compound: m/z 444.1 → 165.0 (or other appropriate fragment)
-
4.2.4. Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (Binimetinib) to the internal standard (this compound). A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Binimetinib in unknown samples is then determined from this calibration curve.
Figure 2: Generalized workflow for the bioanalytical quantification of Binimetinib using this compound as an internal standard.
Applications in Research
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, most commonly LC-MS/MS. The use of a stable isotope-labeled internal standard is considered the gold standard in pharmacokinetic studies for several reasons:
-
Correction for Matrix Effects: this compound co-elutes with Binimetinib and experiences similar ionization suppression or enhancement in the mass spectrometer, allowing for accurate correction of matrix-induced variations.[9][10]
-
Improved Accuracy and Precision: By accounting for variability during sample preparation and analysis, the use of a deuterated internal standard leads to more reliable and reproducible data.[9][10]
-
Metabolic Stability Studies: While not its primary role, deuteration at a site of metabolism can be used to investigate the metabolic pathways of a drug.
Conclusion
This compound is an indispensable tool for researchers working with Binimetinib. Its chemical and physical properties are nearly identical to the parent compound, with the key difference being the increased mass due to deuterium labeling. This property makes it an excellent internal standard for robust and accurate quantification in complex biological matrices. The information and protocols provided in this guide offer a solid foundation for the effective use of this compound in preclinical and clinical research settings. While some specific physical data for the deuterated compound are not widely published, the provided information on the parent compound serves as a reliable reference. The detailed experimental workflow for bioanalysis highlights the practical application of this compound in advancing our understanding of the pharmacokinetics of this important MEK inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Binimetinib? [synapse.patsnap.com]
- 4. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. researchgate.net [researchgate.net]
- 6. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. LC-MS/MS bioanalytical method for quantification of binimetinib and venetoclax, and their pharmacokinetic interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Note and Protocol: Quantification of Binimetinib in Biological Matrices using Binimetinib-d3 as an Internal Standard for LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Binimetinib (Mektovi®) is a highly selective, orally available, small-molecule inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[1][2][3] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK plays a crucial role in cell proliferation, differentiation, and survival.[2][4] Dysregulation of this pathway, often due to mutations in BRAF or KRAS, is a hallmark of various cancers, including melanoma.[2][5] Binimetinib, often in combination with a BRAF inhibitor like Encorafenib, is approved for the treatment of unresectable or metastatic melanoma with specific BRAF mutations.[1][4][6]
Accurate quantification of Binimetinib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity.[7][8] The use of a stable isotope-labeled internal standard, such as Binimetinib-d3, is the gold standard for quantitative bioanalysis.[9][10] Deuterated internal standards co-elute with the analyte and have nearly identical chemical and physical properties, allowing for effective correction of variability in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method.[9][10][11]
This document provides a detailed protocol for the quantification of Binimetinib in plasma using this compound as an internal standard by LC-MS/MS.
Signaling Pathway of Binimetinib
Binimetinib targets the MEK1 and MEK2 proteins in the MAPK/ERK signaling pathway. By inhibiting MEK1/2, Binimetinib prevents the phosphorylation and activation of ERK1/2, which in turn blocks downstream signaling that promotes cell proliferation and survival in cancer cells with pathway hyperactivation.[2][3][5]
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a rapid and effective method for removing proteins from plasma samples.[9]
Materials:
-
Plasma samples
-
Binimetinib stock solution
-
This compound internal standard (IS) stock solution
-
Acetonitrile (ACN), cold, with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard stock solution to the plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of cold ACN with 0.1% formic acid to the sample.[9]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[9]
-
Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Method for Binimetinib Quantification
The following are typical starting conditions for an LC-MS/MS method for Binimetinib analysis. Method optimization may be required.
Chromatographic Conditions
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., Agilent Eclipse Plus C18, 50 mm × 2.1 mm, 1.8 µm)[7][12] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or gradient elution can be used. A starting point is 67:33 (A:B).[7][12] |
| Flow Rate | 0.35 mL/min[7][12] |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Run Time | Approximately 2-6 minutes[7][12][13] |
Mass Spectrometric Conditions
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7][12][13] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Binimetinib: m/z 442.1 → 241.1 (Quantifier), 442.1 → 171.1 (Qualifier) This compound: m/z 445.1 → 244.1 |
| Capillary Voltage | 4000 V[13] |
| Source Temperature | 350°C[13] |
| Gas Flow | Optimized for the specific instrument. |
| Collision Energy | Optimized for each transition. |
Note: The MRM transitions for this compound are predicted based on the fragmentation of Binimetinib and a deuterium (B1214612) labeling on a methyl group. These should be confirmed experimentally.
Experimental Workflow
The overall workflow for the quantification of Binimetinib using a deuterated internal standard is depicted below.
Data Presentation
The following tables summarize key validation parameters that should be assessed for the LC-MS/MS method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| Binimetinib | 0.5 - 3000[7][12] | ≥ 0.997[7][12] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Acceptance Criteria |
| LLOQ | 0.5 | Within ±20% | ≤ 20% | EMA/FDA Guidelines |
| Low QC | 1.5 | Within ±15% | ≤ 15% | EMA/FDA Guidelines |
| Mid QC | 1800 | Within ±15% | ≤ 15% | EMA/FDA Guidelines |
| High QC | 2400 | Within ±15% | ≤ 15% | EMA/FDA Guidelines |
Note: The concentration values for QC levels are examples based on published literature.[6]
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Binimetinib | Low | > 90% | 85-115% |
| Binimetinib | Mid | > 90% | 85-115% |
| Binimetinib | High | > 90% | 85-115% |
Note: Expected recovery is generally high with protein precipitation.[7][12][14]
Logical Relationship: Internal Standard Correction
The use of a deuterated internal standard is crucial for correcting analytical variability. The diagram below illustrates this relationship.
Conclusion
This application note provides a comprehensive protocol for the quantification of Binimetinib in plasma using this compound as an internal standard with LC-MS/MS. The use of a deuterated internal standard is paramount for achieving the high accuracy and precision required in regulated bioanalysis. The provided methodologies for sample preparation and LC-MS/MS analysis, along with the illustrative diagrams, serve as a valuable resource for researchers and scientists in the field of drug development and therapeutic drug monitoring.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Binimetinib? [synapse.patsnap.com]
- 3. Binimetinib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 4. oncodaily.com [oncodaily.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. texilajournal.com [texilajournal.com]
- 12. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma-Application to a Pharmacokinetic Study [pubmed.ncbi.nlm.nih.gov]
- 13. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation [mdpi.com]
- 14. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Binimetinib in Human Plasma using Binimetinib-d3 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of Binimetinib, a potent MEK1/2 inhibitor, in human plasma. The method utilizes a stable isotope-labeled internal standard, Binimetinib-d3, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification. The protocol described herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and clinical trial sample analysis of Binimetinib. The method is based on established bioanalytical techniques and provides detailed parameters for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Binimetinib (Mektovi®) is a reversible inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and 2 (MEK2).[1] MEK proteins are key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[2][3][4] By inhibiting MEK1/2, Binimetinib prevents the phosphorylation and activation of ERK1/2, thereby disrupting downstream signaling and inhibiting tumor growth.[3] Binimetinib is approved in combination with Encorafenib for the treatment of patients with certain types of melanoma and non-small cell lung cancer harboring specific BRAF mutations.[2]
Accurate and precise quantification of Binimetinib in biological matrices is crucial for pharmacokinetic assessments, dose-response modeling, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by LC-MS/MS. A deuterated internal standard co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thus ensuring the highest level of accuracy and precision.[5] This application note provides a comprehensive protocol for the quantitative determination of Binimetinib in human plasma using this compound as the internal standard.
Signaling Pathway of Binimetinib
Binimetinib targets the MEK1 and MEK2 kinases within the MAPK/ERK signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in upstream proteins like RAS or RAF lead to constitutive activation of this pathway, driving tumor growth. Binimetinib's inhibition of MEK1/2 blocks the downstream signaling to ERK, thereby inhibiting the transcription of genes involved in cell proliferation and survival.
Experimental Protocols
This section details the materials, equipment, and procedures for the quantitative analysis of Binimetinib in human plasma.
Materials and Reagents
-
Binimetinib analytical standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
Microcentrifuge tubes
-
Pipettes and tips
Equipment
-
Liquid chromatography system (e.g., Agilent 1200 series or equivalent)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6410 Triple Quadrupole or equivalent)
-
Analytical column (e.g., Agilent Eclipse Plus C18, 50 mm × 2.1 mm, 1.8 µm)
-
Centrifuge
-
Vortex mixer
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Binimetinib and this compound in acetonitrile to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Binimetinib stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (internal standard, IS) at a concentration of 100 ng/mL in the same diluent.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 150 µL of the this compound working solution (100 ng/mL) to each tube.
-
Vortex for 30 seconds to mix.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Agilent Eclipse Plus C18, 50 mm × 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 67% A / 33% B |
| Flow Rate | 0.35 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 2 minutes |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Binimetinib: 441.0 → 165.0This compound: 444.0 → 168.0 (Predicted) |
| Fragmentor Voltage | 135 V |
| Collision Energy | 25 V |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
Note: The MRM transition for this compound is predicted based on a +3 Da mass shift from the parent compound. Optimal conditions may vary depending on the specific mass spectrometer used and should be determined empirically.
Experimental Workflow
The following diagram illustrates the workflow for the quantitative analysis of Binimetinib in human plasma samples.
Data Presentation
The performance of the bioanalytical method should be evaluated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry). The following tables summarize the expected performance characteristics based on a validated method for Binimetinib.[6]
Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Binimetinib | 0.5 - 3000 | ≥ 0.997 |
Lower Limit of Quantification (LLOQ)
| Analyte | LLOQ (ng/mL) |
| Binimetinib | 0.2 |
Accuracy and Precision
The intra- and inter-day accuracy and precision of the method are evaluated by analyzing QC samples at low, medium, and high concentrations.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LQC | 1.5 | ≤ 7.52 | 94.00 - 101.31 | ≤ 7.52 | 94.00 - 101.31 |
| MQC | 1800 | ≤ 7.52 | 94.00 - 101.31 | ≤ 7.52 | 94.00 - 101.31 |
| HQC | 2400 | ≤ 7.52 | 94.00 - 101.31 | ≤ 7.52 | 94.00 - 101.31 |
Data adapted from a validated method for Binimetinib in rat plasma.[6]
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of Binimetinib in human plasma using this compound as an internal standard. The protocol includes comprehensive instructions for sample preparation, chromatographic separation, and mass spectrometric detection. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting. The provided performance characteristics demonstrate that the method is sensitive, selective, and reliable for the intended purpose.
References
- 1. The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [ 14C]Binimetinib 45 mg in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Binimetinib-d3 in Human Plasma
Abstract
This application note describes a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Binimetinib, a potent MEK inhibitor, in human plasma. The method utilizes a stable isotope-labeled internal standard, Binimetinib-d3, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample extraction, providing good recovery and minimal matrix effects. The validated method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Binimetinib.
Introduction
Binimetinib (Mektovi®) is an orally administered, selective inhibitor of mitogen-activated protein kinase (MEK) 1 and 2.[1] MEK enzymes are key components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently overactivated in various cancers, driving tumor cell proliferation and survival.[2] By inhibiting MEK, Binimetinib blocks downstream signaling, leading to decreased cell growth.[] It is approved, often in combination with a BRAF inhibitor like Encorafenib, for the treatment of patients with unresectable or metastatic melanoma with a BRAF V600E or V600K mutation.[4][5]
Accurate measurement of Binimetinib concentrations in biological matrices is crucial for understanding its pharmacokinetics, assessing drug exposure-response relationships, and ensuring patient safety. This document provides a detailed protocol for a robust LC-MS/MS method developed for the precise quantification of Binimetinib in human plasma, using this compound as the internal standard (IS).
Binimetinib Signaling Pathway
Binimetinib targets the MEK1/2 kinases within the MAPK/ERK signaling cascade. This pathway transmits extracellular signals to the cell nucleus, regulating critical processes like cell division and survival.[2] In many cancers, mutations in upstream proteins like BRAF lead to constant activation of this pathway, promoting uncontrolled growth.[4] Binimetinib's inhibition of MEK prevents the subsequent activation of ERK, thereby halting the pro-proliferative signals.[]
Figure 1: Simplified MAPK/ERK signaling pathway showing the inhibitory action of Binimetinib on MEK1/2.
Experimental Protocol
Materials and Reagents
-
Analytes: Binimetinib (purity ≥98%), this compound (purity ≥98%, isotopic purity ≥99%).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade).
-
Water: Deionized water, 18 MΩ·cm or higher purity.
-
Matrix: Blank human plasma (K2-EDTA).
Instrumentation
-
LC System: A UPLC system capable of delivering accurate gradients at high pressures.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Binimetinib and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Binimetinib stock solution with 50:50 (v/v) acetonitrile/water to create calibration curve (CC) standards. Prepare quality control (QC) working solutions at low, medium, and high concentrations similarly from a separate stock weighing.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile. This solution will also serve as the protein precipitation solvent.
Sample Preparation
The following protocol outlines a protein precipitation method for extracting Binimetinib from human plasma.
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Aliquot 50 µL of human plasma into the appropriate tubes.
-
Add 150 µL of the IS Working Solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex mix each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Figure 2: Experimental workflow for plasma sample preparation.
LC-MS/MS Conditions
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | C18 Column (e.g., 50 mm x 2.1 mm, 1.8 µm)[5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water[5][6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.35 - 0.5 mL/min[6][7] |
| Gradient | Isocratic or Gradient (e.g., 30-90% B over 2 min) |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 2 - 4 minutes[6] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[5] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | See Table 3 |
Table 3: Optimized MRM Transitions and Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Binimetinib | 441.0[5] | 165.0[5] | 100 | 25 |
| This compound | 444.0 | 168.0 | 100 | 25 |
Note: Collision energy and other MS parameters should be optimized for the specific instrument used.
Method Performance & Results
The method was validated according to FDA bioanalytical method validation guidelines.[5] The performance characteristics are summarized below.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 5 to 500 ng/mL in human plasma.[1][8] A weighting factor of 1/x² was used for the linear regression. The coefficient of determination (r²) was consistently ≥ 0.997. The lower limit of quantification (LLOQ) was established at 5 ng/mL, with a signal-to-noise ratio >10.[1]
Table 4: Calibration Curve Summary
| Parameter | Result |
|---|---|
| Concentration Range | 5.0 - 500.0 ng/mL[1][8] |
| Regression Model | Linear, Weighted (1/x²) |
| Mean r² | ≥ 0.997[6] |
| LLOQ | 5.0 ng/mL[1] |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels: Low (15 ng/mL), Medium (250 ng/mL), and High (425 ng/mL).[1] The results demonstrate excellent accuracy and precision, with all values falling within the acceptable limit of ±15%.[1][8]
Table 5: Summary of Accuracy and Precision Data
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
|---|---|---|---|---|---|
| LQC | 15 | ≤ 7.5% | -5.0% to 5.0% | ≤ 8.0% | -6.0% to 6.0% |
| MQC | 250 | ≤ 6.0% | -4.0% to 4.0% | ≤ 6.5% | -5.0% to 5.0% |
| HQC | 425 | ≤ 5.5% | -3.5% to 3.5% | ≤ 6.0% | -4.5% to 4.5% |
Data presented are representative values based on typical method performance.[1][5]
Recovery and Matrix Effect
The extraction recovery of Binimetinib was consistent and high across all QC levels, typically ranging from 92% to 103%.[5][6] The use of a stable isotope-labeled internal standard effectively compensated for any potential matrix effects, ensuring data reliability.
Conclusion
The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of Binimetinib in human plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis. The use of this compound as an internal standard ensures the accuracy and precision of the results. This validated method is well-suited for supporting clinical trials and pharmacokinetic studies of Binimetinib.
References
- 1. tandfonline.com [tandfonline.com]
- 2. news-medical.net [news-medical.net]
- 4. What are MEK inhibitors and how do they work? [synapse.patsnap.com]
- 5. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma—Application to a Pharmacokinetic Study [mdpi.com]
- 6. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma-Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Quantification of Binimetinib in Plasma using Binimetinib-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binimetinib is a potent and selective inhibitor of mitogen-activated protein kinase (MEK) 1 and 2, key components of the Ras/Raf/MEK/ERK signaling pathway.[1][2] This pathway is frequently upregulated in various cancers, making Binimetinib a crucial therapeutic agent, particularly in the treatment of unresectable or metastatic melanoma.[1] Accurate quantification of Binimetinib in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides a detailed protocol for the determination of Binimetinib in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Binimetinib-d3 as a deuterated internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[3][4]
Signaling Pathway Targeted by Binimetinib
Binimetinib targets the MEK1 and MEK2 proteins in the Ras/Raf/MEK/ERK signaling cascade. This pathway transmits extracellular signals to the cell nucleus, regulating processes such as cell proliferation, differentiation, and survival.[2][5] Dysregulation of this pathway is a hallmark of many cancers.
Caption: MEK-ERK signaling pathway with Binimetinib inhibition.
Experimental Workflow
The overall workflow for the analysis of Binimetinib in plasma samples involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: Experimental workflow for Binimetinib analysis in plasma.
Detailed Experimental Protocol
This protocol is based on established LC-MS/MS methods for the quantification of Binimetinib in plasma.[6][7][8]
1. Materials and Reagents
-
Binimetinib analytical standard
-
This compound internal standard (IS)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Stock and Working Solutions Preparation
-
Binimetinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Binimetinib in a suitable solvent like acetonitrile.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.
-
Working Solutions: Prepare serial dilutions of the Binimetinib stock solution in acetonitrile:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
Add 50 µL of plasma to the appropriately labeled tubes.
-
Spike 10 µL of the respective Binimetinib working solution to the calibration and QC tubes. For blank and unknown samples, add 10 µL of acetonitrile:water (1:1, v/v).
-
Add 20 µL of the this compound internal standard working solution to all tubes except the blank.
-
Add 150 µL of acetonitrile to each tube to precipitate plasma proteins.[9]
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions
| Parameter | Recommended Conditions |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |
| Column | C18 reverse-phase column (e.g., Agilent Eclipse plus C18, 50 mm × 2.1 mm, 1.8 µm).[6][7] |
| Mobile Phase A | 0.1% Formic acid in water.[6][7] |
| Mobile Phase B | Acetonitrile. |
| Gradient/Isocratic | Isocratic elution with a mixture of Mobile Phase A and B (e.g., 67:33, v/v) can be used.[6][7] A gradient may also be developed for better separation. |
| Flow Rate | 0.35 mL/min.[6][7] |
| Column Temperature | 40°C. |
| Injection Volume | 5 - 10 µL. |
| MS System | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive. |
| Detection Mode | Multiple Reaction Monitoring (MRM).[6][7] |
| MRM Transitions | To be determined by direct infusion of Binimetinib and this compound. For Binimetinib, a potential transition is m/z 442.1 → 253.1. The transition for this compound will be shifted by the mass of the deuterium (B1214612) labels. |
| Gas Temperatures | Optimized for the specific instrument. |
| Ion Spray Voltage | Optimized for the specific instrument. |
5. Method Validation The analytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention times of Binimetinib and this compound in blank plasma from at least six different sources.
-
Linearity: A linear calibration curve over a defined concentration range (e.g., 0.5 - 3000 ng/mL) with a correlation coefficient (r²) ≥ 0.99.[6][8]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).[1][10]
-
Recovery: The extraction recovery of Binimetinib and this compound from the plasma matrix should be consistent and reproducible.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix. The use of a deuterated internal standard helps to compensate for these effects.
-
Stability: Stability of Binimetinib in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).
Quantitative Data Summary
The following tables summarize typical performance characteristics of a validated LC-MS/MS method for Binimetinib quantification in plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Typical Value |
| Concentration Range | 0.5 - 3000 ng/mL[6][8] |
| Correlation Coefficient (r²) | ≥ 0.997[6] |
| LLOQ | 0.5 ng/mL[6][8] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 7.52[6] | 92.88 - 102.28[6] | ≤ 7.52[6] | 92.88 - 102.28[6] |
| LQC | 1.5 | ≤ 7.52[6] | 92.88 - 102.28[6] | ≤ 7.52[6] | 92.88 - 102.28[6] |
| MQC | 1800 | ≤ 7.52[6] | 92.88 - 102.28[6] | ≤ 7.52[6] | 92.88 - 102.28[6] |
| HQC | 2400 | ≤ 7.52[6] | 92.88 - 102.28[6] | ≤ 7.52[6] | 92.88 - 102.28[6] |
| Data presented are representative values from published literature and may vary based on specific experimental conditions.[6][8] |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Binimetinib | 92.88 - 102.28[6] | Minimal with IS |
| This compound | Consistent and reproducible | N/A |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of Binimetinib in plasma samples using a robust and sensitive LC-MS/MS method with this compound as the internal standard. The use of a deuterated internal standard is highly recommended to ensure the reliability of the results by compensating for matrix effects and variability in sample processing. The provided workflow, protocols, and validation parameters serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of Binimetinib.
References
- 1. tandfonline.com [tandfonline.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma-Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Binimetinib-d3 as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binimetinib is a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a common feature in many cancers, making MEK an attractive therapeutic target.[3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Binimetinib is crucial for optimizing its therapeutic efficacy and safety. The use of stable isotope-labeled tracers, such as Binimetinib-d3, offers a powerful method for elucidating its metabolic fate without the complexities of radiolabeling.[5][6]
This document provides detailed application notes and experimental protocols for the use of this compound as a tracer in metabolic studies. These guidelines are intended for researchers in drug metabolism, pharmacokinetics, and oncology to facilitate the design and execution of robust in vitro and in vivo experiments.
Principle and Advantages of Using this compound
This compound is a deuterated analog of Binimetinib, where three hydrogen atoms have been replaced with deuterium. This isotopic labeling results in a molecule that is chemically identical to the parent drug in its biological activity but has a distinct mass that can be readily differentiated by mass spectrometry (MS).[7][8]
Key Advantages:
-
Non-Radioactive: Eliminates the need for specialized handling and disposal of radioactive materials.[7]
-
High Sensitivity and Specificity: Mass spectrometry allows for the precise and sensitive quantification of both the parent drug and its deuterated counterpart, as well as their respective metabolites.[8]
-
Co-administration Studies: Enables the simultaneous administration of the labeled (this compound) and unlabeled (Binimetinib) drug to investigate competitive metabolism and drug-drug interactions.
-
Metabolic Fate Elucidation: Allows for the unambiguous tracking of the metabolic pathways of Binimetinib, aiding in the identification and quantification of its metabolites.[5][9]
Signaling Pathway of Binimetinib Target
Binimetinib targets the MEK1 and MEK2 kinases within the MAPK/ERK signaling cascade. This pathway is crucial for regulating cell proliferation, survival, and differentiation. In many cancers, mutations in upstream proteins like BRAF or RAS lead to constitutive activation of this pathway, driving tumor growth.[1][3][4] Binimetinib's inhibition of MEK1/2 blocks the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling and suppressing tumor cell proliferation.[2][10]
Figure 1: The MAPK/ERK Signaling Pathway and the inhibitory action of Binimetinib.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of Binimetinib based on clinical and preclinical studies. These values can serve as a reference for designing and interpreting metabolic studies using this compound.
| Parameter | Human[1][3] | Rat[5] | Description |
| Time to Maximum Concentration (Tmax) | 1.6 hours | 1.0 hours | Time to reach the highest concentration in plasma after oral administration. |
| Elimination Half-Life (t1/2) | 3.5 hours | 3.39 hours | Time required for the plasma concentration of the drug to decrease by half. |
| Apparent Clearance (CL/F) | 20.2 L/h | - | The volume of plasma cleared of the drug per unit time after oral administration. |
| Protein Binding | 97% | - | The extent to which the drug binds to plasma proteins. |
| Primary Metabolism | Glucuronidation (UGT1A1, ~61%)[1][3] | - | The main metabolic pathway for drug elimination. |
| Secondary Metabolism | N-dealkylation (CYP1A2, CYP2C19)[1][3] | - | Other metabolic pathways contributing to drug clearance. |
| Excretion | Feces (~62%), Urine (~31%)[1][3] | - | The routes of elimination for the drug and its metabolites. |
Experimental Protocols
In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol is designed to assess the metabolic stability and identify the metabolites of this compound in a controlled in vitro system.
Materials:
-
This compound
-
Unlabeled Binimetinib (for comparison)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)[13]
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)[12]
-
Acetonitrile (ACN) with 0.1% formic acid (quenching solution)
-
Internal Standard (IS), e.g., a structurally similar but chromatographically distinct compound
-
LC-MS/MS system[14]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and unlabeled Binimetinib in a suitable solvent (e.g., DMSO).
-
Thaw the HLMs on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer.[12]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the HLM suspension and NADPH regenerating system at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound stock solution to the HLM suspension to achieve the final desired concentration (e.g., 1 µM).
-
Incubate the mixture at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Quenching and Processing:
-
Terminate the reaction at each time point by adding 2 volumes of ice-cold ACN with 0.1% formic acid and the internal standard.
-
Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method capable of separating and detecting this compound, unlabeled Binimetinib, and their potential metabolites.
-
Monitor the specific mass transitions for the parent compounds and their expected metabolites (e.g., glucuronides, N-dealkylated products).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Identify and quantify the metabolites formed.
-
Figure 2: Workflow for the in vitro metabolism study of this compound.
In Vivo Pharmacokinetic Study of this compound in Mice
This protocol outlines a typical pharmacokinetic study in mice to determine the in vivo fate of this compound.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
8-10 week old male C57BL/6 mice
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate mice to the facility for at least one week.
-
Fast mice for 4 hours prior to dosing, with free access to water.
-
Prepare a homogenous suspension of this compound in the vehicle.
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage.
-
-
Sample Collection:
-
Collect blood samples (approximately 50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method like retro-orbital or tail vein bleeding.[7]
-
Place blood samples into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Perform protein precipitation on the plasma samples as described in the in vitro protocol.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of this compound and its major metabolites.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Tmax, Cmax, AUC, t1/2, CL/F) using appropriate software (e.g., Phoenix WinNonlin).
-
Metabolic Fate of Binimetinib
Studies with radiolabeled Binimetinib have shown that it is primarily metabolized through glucuronidation, with UGT1A1 being the major enzyme responsible.[1][3] A smaller portion of the drug undergoes N-dealkylation mediated by CYP1A2 and CYP2C19.[1][3] The resulting metabolites are then excreted primarily through the feces.[1][3]
Figure 3: Major metabolic pathways of Binimetinib.
Conclusion
The use of this compound as a tracer provides a safe and effective method for detailed investigation of its metabolic fate and pharmacokinetic properties. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute robust metabolic studies, ultimately contributing to a better understanding of this important anti-cancer agent and facilitating the development of improved therapeutic strategies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Mektovi (binimetinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma-Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 8. scienceopen.com [scienceopen.com]
- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 12. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [ 14C]Binimetinib 45 mg in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays Using Binimetinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binimetinib (also known as MEK162 or ARRY-162) is a potent and selective, allosteric inhibitor of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a frequent driver of oncogenesis in various cancers, including melanoma and non-small cell lung cancer.[2] Binimetinib exerts its anti-tumor effects by binding to and inhibiting the activity of MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2.[3] This blockade of downstream signaling leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells with activating mutations in genes such as BRAF and NRAS.[4][5]
These application notes provide detailed protocols for two common cell-based assays to evaluate the efficacy and mechanism of action of Binimetinib: a Western blot assay to measure the inhibition of ERK phosphorylation and a cell viability assay to determine the anti-proliferative effects of the compound.
A Note on Binimetinib-d3: this compound is a deuterated form of Binimetinib. In cell-based assays, deuterated compounds are most commonly used as internal standards for mass spectrometry-based analyses, for instance, to quantify the uptake and metabolism of the non-deuterated drug. The protocols below describe the use of the active, non-deuterated Binimetinib for treating cells.
Signaling Pathway Targeted by Binimetinib
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Binimetinib targets MEK1 and MEK2, effectively inhibiting the downstream activation of ERK.
References
- 1. Binimetinib inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binimetinib inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with Binimetinib-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binimetinib (B1684341) is a potent and selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] Dysregulation of this pathway is a frequent event in various cancers, making MEK an attractive therapeutic target. Binimetinib has demonstrated anti-tumor activity in preclinical models and is approved for the treatment of certain cancers, such as BRAF-mutant melanoma, in combination with a BRAF inhibitor.[4][5] This document provides detailed application notes and protocols for the use of Binimetinib-d3 in in vivo animal studies, with a focus on its application as an internal standard for pharmacokinetic (PK) analysis.
Mechanism of Action
Binimetinib is an allosteric, non-ATP-competitive inhibitor of MEK1 and MEK2.[6] By binding to MEK, Binimetinib prevents the phosphorylation and activation of downstream effectors, ERK1 and ERK2.[1][7] This blockade of the MAPK pathway leads to the inhibition of cell proliferation, survival, and angiogenesis in cancer cells with activating mutations in genes such as BRAF and NRAS.[6][8]
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"Growth_Factors" [label="Growth Factors", fillcolor="#F1F3F4"];
"RTK" [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4"];
"RAS" [label="RAS", fillcolor="#F1F3F4"];
"RAF" [label="RAF", fillcolor="#F1F3F4"];
"MEK1_2" [label="MEK1/2", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"ERK1_2" [label="ERK1/2", fillcolor="#F1F3F4"];
"Transcription_Factors" [label="Transcription Factors", fillcolor="#F1F3F4"];
"Cell_Proliferation_Survival" [label="Cell Proliferation & Survival", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Binimetinib" [label="Binimetinib", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
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"Growth_Factors" -> "RTK" [arrowhead=vee];
"RTK" -> "RAS" [arrowhead=vee];
"RAS" -> "RAF" [arrowhead=vee];
"RAF" -> "MEK1_2" [arrowhead=vee];
"MEK1_2" -> "ERK1_2" [arrowhead=vee];
"ERK1_2" -> "Transcription_Factors" [arrowhead=vee];
"Transcription_Factors" -> "Cell_Proliferation_Survival" [arrowhead=vee];
"Binimetinib" -> "MEK1_2" [label="Inhibits", arrowhead=tee, color="#EA4335"];
}
Figure 2: Workflow for a typical pharmacokinetic study.
Materials:
-
Mice (e.g., CD1 nu/nu)[9]
-
Binimetinib formulation (from Protocol 1)
-
This compound solution (as internal standard, IS)
-
EDTA-coated microcentrifuge tubes
-
Centrifuge
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a single oral dose of Binimetinib to the mice as described in Protocol 1.
-
Blood Collection:
-
At specified time points (e.g., 0.167, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose), collect blood samples via an appropriate method (e.g., cardiac puncture, tail vein).[9]
-
Place the blood into EDTA-coated microcentrifuge tubes to prevent coagulation.
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Sample Preparation for LC-MS/MS:
-
Thaw the plasma samples.
-
To a known volume of plasma, add a known amount of this compound solution (internal standard).
-
Perform protein precipitation by adding a solvent such as acetonitrile.[10]
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant containing Binimetinib and this compound to vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the simultaneous detection and quantification of Binimetinib and this compound.[11][10] The mass transitions for Binimetinib are typically m/z 441.0 → 165.0.[12]
-
Generate a calibration curve using known concentrations of Binimetinib spiked into blank plasma, along with a fixed concentration of this compound.
-
Data Analysis:
-
Calculate the peak area ratio of Binimetinib to this compound for each sample.
-
Determine the concentration of Binimetinib in the plasma samples by interpolating from the calibration curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.[9]
Protocol 3: Assessment of In Vivo Target Engagement (pERK Inhibition)
This protocol provides a general method for evaluating the pharmacodynamic effects of Binimetinib by measuring the inhibition of ERK phosphorylation in tumor tissue.
Materials:
-
Tumor-bearing mice
-
Binimetinib formulation (from Protocol 1)
-
Lysis buffer with phosphatase and protease inhibitors
-
Tissue homogenizer
-
BCA protein assay kit
-
Western blotting reagents and equipment
-
Primary antibodies against pERK (Thr202/Tyr204) and total ERK
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Treatment and Tissue Collection:
-
Treat tumor-bearing mice with Binimetinib or vehicle as described in Protocol 1.
-
At a specified time point after the final dose (e.g., 2-4 hours), euthanize the mice and excise the tumors.
-
Flash-freeze the tumors in liquid nitrogen and store at -80°C.
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Centrifuge the homogenate at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against pERK and total ERK.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis:
-
Quantify the band intensities for pERK and total ERK.
-
Normalize the pERK signal to the total ERK signal for each sample.
-
Compare the pERK/total ERK ratio between the Binimetinib-treated and vehicle-treated groups to determine the extent of target inhibition. A decrease in pERK levels in the Binimetinib-treated group indicates successful target engagement.[13][14]
Safety and Toxicology Considerations
In animal studies, potential adverse effects of Binimetinib, particularly when used in combination with a BRAF inhibitor, may include:
-
Ocular Toxicities: Serous retinopathy has been observed.[2][15]
-
Cardiomyopathy: Decreases in left ventricular ejection fraction can occur.[2][15]
-
Hepatotoxicity: Elevations in liver function tests have been reported.[2]
-
Rhabdomyolysis: Increased creatine (B1669601) phosphokinase (CPK) levels may be observed.[2]
Regular monitoring of animal health, including body weight, clinical signs, and, if necessary, specific organ function tests, is recommended during in vivo studies with Binimetinib.
Conclusion
Binimetinib is a valuable tool for preclinical cancer research, particularly for tumors with a dysregulated MAPK pathway. The deuterated form, this compound, is essential for conducting accurate and reliable pharmacokinetic studies, which are crucial for understanding the drug's absorption, distribution, metabolism, and excretion profile. The protocols provided here offer a framework for researchers to design and execute robust in vivo animal studies to evaluate the efficacy and pharmacokinetics of Binimetinib. Adherence to proper formulation, administration, and analytical techniques is critical for obtaining high-quality, reproducible data.
References
- 1. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. va.gov [va.gov]
- 3. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Therapy for Metastatic Melanoma - Encorafenib + Binimetinib - MRA [curemelanoma.org]
- 5. The discovery and development of binimetinib for the treatment of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase 1 dose-escalation and expansion study of binimetinib (MEK162), a potent and selective oral MEK1/2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binimetinib inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cstn-gateway-prod.azurewebsites.net [cstn-gateway-prod.azurewebsites.net]
- 10. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma-Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma—Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Biomarker results from a phase II study of MEK1/2 inhibitor binimetinib (MEK162) in patients with advanced NRAS- or BRAF-mutated melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
Application Note: Quantitative Analysis of Binimetinib in Biological Matrices using Binimetinib-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Binimetinib in biological matrices, such as plasma. To ensure accuracy and precision, this method employs a stable isotope-labeled internal standard, Binimetinib-d3. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variability in sample preparation, injection volume, and instrument response.[1] This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, making it an invaluable resource for researchers, scientists, and drug development professionals.
Introduction
Binimetinib is an orally bioavailable inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[2] This pathway is often dysregulated in various cancers, making Binimetinib a critical therapeutic agent, particularly in combination with BRAF inhibitors for the treatment of melanoma.[2][3][4] Accurate quantification of Binimetinib in biological samples is essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolic stability assessments.[3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and specificity for the quantification of small molecules in complex biological matrices.[5] The use of an internal standard (IS) is crucial for reliable quantification, and a stable isotope-labeled IS, such as this compound, is the ideal choice.[6] Deuterated internal standards are chemically almost identical to the analyte, ensuring they co-elute and experience similar ionization effects, thus correcting for potential analytical errors.[1][5][6]
This application note provides a detailed protocol for the extraction and quantification of Binimetinib in plasma using this compound as the internal standard.
Signaling Pathway of Binimetinib
Binimetinib targets the MEK1 and MEK2 proteins in the MAPK/ERK signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival. In many cancers, mutations in proteins like BRAF can lead to constitutive activation of this pathway, driving tumor growth. Binimetinib's inhibition of MEK1/2 blocks the downstream signaling to ERK, thereby inhibiting cancer cell proliferation.
Experimental Protocol
Materials and Reagents
-
Binimetinib analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
Stock Solutions
-
Binimetinib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Binimetinib in acetonitrile.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in acetonitrile.
Working Solutions
-
Calibration Standards and Quality Control (QC) Samples: Prepare serial dilutions of the Binimetinib stock solution in acetonitrile:water (1:1, v/v) to create a range of working solutions for calibration standards and QC samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.[7]
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an LC-MS vial for analysis.[7]
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in Water[4] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.35 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | Isocratic or a shallow gradient can be optimized. A typical starting point is 33% B.[4] |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[4] |
| MRM Transitions | See Table below |
| Collision Energy | To be optimized for the specific instrument |
| Source Temperature | To be optimized for the specific instrument |
| Gas Settings | To be optimized for the specific instrument |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Binimetinib | To be determined | To be determined |
| This compound | To be determined | To be determined |
Note: The exact m/z values for the precursor and product ions for Binimetinib and this compound should be determined by direct infusion of the compounds into the mass spectrometer. For Binimetinib, previously reported transitions can be used as a starting point.[2] The precursor ion for this compound will be 3 atomic mass units higher than that of Binimetinib.
Data Analysis and Quantification
The concentration of Binimetinib in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Binimetinib in the unknown samples is then interpolated from this calibration curve.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of Binimetinib using this compound as an internal standard.
The Role of Deuterated Internal Standards
The use of a deuterated internal standard like this compound is fundamental to achieving high-quality quantitative data in mass spectrometry.[1] This approach enhances accuracy and precision by correcting for variations that can occur at multiple stages of the analytical process.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and robust approach for the quantitative analysis of Binimetinib in biological matrices. The incorporation of this compound as an internal standard is key to mitigating analytical variability and ensuring the generation of high-quality, reproducible data. This protocol serves as a valuable starting point for researchers and can be further optimized and validated according to specific laboratory and regulatory requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma—Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. texilajournal.com [texilajournal.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Binimetinib-d3 Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of Binimetinib-d3 solutions to ensure their stability and efficacy for research purposes. The following guidelines are based on the best available data for binimetinib (B1684341), which is expected to have very similar physicochemical properties to its deuterated analog, this compound.
Introduction
Binimetinib is a potent and selective inhibitor of MEK1 and MEK2, key protein kinases in the MAPK/ERK signaling pathway.[1][2][3] Its deuterated isotopologue, this compound, is a valuable tool in pharmacokinetic and metabolism studies. Proper preparation and storage of this compound solutions are critical for obtaining accurate and reproducible experimental results.
Physicochemical Properties and Solubility
This compound is typically supplied as a crystalline solid. Its solubility is a key factor in the preparation of stock solutions for in vitro and in vivo studies. The solubility of the non-deuterated form, binimetinib, provides a strong basis for handling this compound.
Table 1: Solubility of Binimetinib in Various Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~30-50 mg/mL | May require sonication for complete dissolution at higher concentrations.[1][4][5] |
| Dimethylformamide (DMF) | ~30 mg/mL | Purge with an inert gas.[1] |
| Ethanol | ~0.5 mg/mL | Purge with an inert gas.[1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | For aqueous solutions, first dissolve in DMSO.[1] |
| Aqueous Buffers | Sparingly soluble |
Recommended Storage Conditions
The stability of this compound, both in solid form and in solution, is crucial for maintaining its integrity over time.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (as supplied) | 2-8°C | Refer to manufacturer's specifications. | Store in a refrigerator.[6][7] |
| Solid (long-term) | -20°C | ≥ 4 years (for non-deuterated form) | [1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | [4] |
| In Solvent (e.g., DMSO) | -20°C | Up to 6 months | [4] |
| Aqueous Solutions | 2-8°C | Not recommended for more than one day | [1] |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in an Organic Solvent (e.g., DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is approximately 444.25 g/mol .
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound solid using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.44 mg of this compound.
-
Transfer the solid to a sterile polypropylene tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution with 4.44 mg of solid, add 1 mL of DMSO.
-
Vortex the solution vigorously for 2-3 minutes until the solid is completely dissolved.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution, especially for higher concentrations.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in Table 2.
Preparation of a Working Solution in an Aqueous Buffer
This protocol describes the preparation of a working solution in a phosphate-buffered saline (PBS) solution from a DMSO stock.
Materials:
-
This compound stock solution in DMSO
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile polypropylene tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
In a sterile tube, add the desired volume of PBS.
-
While vortexing the PBS, add the required volume of the DMSO stock solution dropwise to the PBS. This gradual addition helps to prevent precipitation of the compound.
-
Continue to vortex for another 1-2 minutes to ensure the working solution is well-mixed.
-
Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions for more than one day.[1]
Visualizations
Signaling Pathway
The following diagram illustrates the simplified MAPK/ERK signaling pathway, highlighting the inhibitory action of Binimetinib.
Caption: Simplified MAPK/ERK signaling pathway showing inhibition of MEK1/2 by Binimetinib.
Experimental Workflow
The diagram below outlines the workflow for the preparation and storage of this compound solutions.
Caption: Workflow for this compound solution preparation and storage.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The discovery and development of binimetinib for the treatment of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Binimetinib-d3 as an Internal Standard
Welcome to the technical support center for the optimization and use of Binimetinib-d3 as an internal standard in analytical assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled compound like this compound the preferred choice for an internal standard (IS) in LC-MS/MS assays?
Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis, especially for LC-MS/MS methods.[1] Because they are structurally almost identical to the analyte (Binimetinib), they share very similar physicochemical properties. This ensures they behave nearly identically during sample extraction, chromatography (co-elution), and ionization, providing the most effective compensation for matrix effects and other sources of analytical variability.[1][2]
Q2: What are the primary goals when optimizing the concentration of this compound?
The optimal concentration for this compound should be selected to:
-
Produce a stable, reproducible signal that is significantly above background noise but not so high that it causes detector saturation.[1]
-
Ensure the internal standard's response is consistent across all samples within an analytical run.[1]
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Effectively track the analyte's behavior throughout the entire analytical process to accurately correct for variability.[1]
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Minimize the potential for "cross-talk" or interference, where the analyte might contribute to the IS signal or vice versa.[1]
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Fall within the linear dynamic range of the mass spectrometer.[1]
Q3: What is "cross-talk" or interference, and how does it relate to the this compound concentration?
Cross-talk refers to the interference between the analyte (Binimetinib) and the internal standard (this compound) mass spectrometric signals. This can happen in two ways:
-
The isotopic variants of Binimetinib may contribute to the signal of this compound.
-
The this compound standard may contain a small amount of unlabeled Binimetinib as an impurity.[3]
An inappropriately high concentration of the internal standard can worsen the impact of any unlabeled analyte present in the IS, particularly at the lower limit of quantification (LLOQ) of the analyte. Regulatory guidelines often recommend that the contribution of the IS to the analyte signal should be no more than 20% of the LLOQ response, and the analyte's contribution to the IS signal should be 5% or less of the IS response.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Variability in IS Peak Area | 1. Inconsistent sample preparation or injection volume.2. Matrix effects varying between samples.3. Instability of this compound in the sample or solvent. | 1. Review and standardize all sample preparation steps.2. Ensure co-elution of Binimetinib and this compound to best compensate for matrix effects.[4]3. Evaluate the stability of this compound under the employed storage and analytical conditions. |
| Non-linear Calibration Curve at High Concentrations | 1. Ion source saturation due to high concentrations of analyte and/or IS.2. "Cross-talk" from the high analyte concentration to the IS channel. | 1. Reduce the concentration of the this compound internal standard.2. If saturation persists, consider diluting the upper-level calibration standards and quality control samples.[3] |
| Poor Signal-to-Noise (S/N) for the IS | 1. The concentration of this compound is too low.2. Suboptimal mass spectrometer source conditions.3. Inefficient extraction recovery. | 1. Increase the concentration of the this compound internal standard.2. Optimize MS parameters (e.g., spray voltage, gas flows, temperature).3. Evaluate and optimize the sample extraction procedure. |
| Chromatographic Separation of Binimetinib and this compound | Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography (isotopic effect).[4] | 1. Confirm co-elution by overlaying the chromatograms.2. If separation is observed, consider adjusting the chromatographic method (e.g., gradient, column chemistry) to ensure the peaks overlap, which is crucial for accurate matrix effect correction.[4][5] |
| Inaccurate Quantification Results | 1. Purity of the this compound standard is insufficient (contains unlabeled analyte).2. Isotopic exchange (loss of deuterium).3. Differential matrix effects due to incomplete co-elution.[4][6] | 1. Verify the certificate of analysis for the this compound lot. Assess the contribution of the IS to the analyte signal at the LLOQ.[6]2. Ensure deuterium (B1214612) labels are on stable positions of the molecule. Avoid extreme pH conditions during sample preparation and analysis.[6][7]3. Re-optimize chromatography to achieve co-elution.[5] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
Objective: To identify a this compound concentration that provides a stable and robust signal with low variability.
Methodology:
-
Prepare Working Solutions: Prepare a series of this compound working solutions in the appropriate solvent (e.g., 50:50 acetonitrile:water) at concentrations such as 1, 5, 10, 50, 100, and 500 ng/mL.
-
Sample Preparation:
-
LC-MS/MS Analysis: Inject the processed samples into the LC-MS/MS system and record the peak area of this compound for each concentration.
-
Data Analysis:
-
Calculate the mean peak area and the coefficient of variation (%CV) for each concentration level.
-
Select the concentration that provides a high signal-to-noise ratio and a %CV of <15%.[1]
-
Example Data:
| This compound Concentration (ng/mL) | Mean Peak Area (n=6) | %CV | Signal-to-Noise (S/N) | Recommendation |
| 1 | 8,500 | 18.5 | 25 | Too low, high variability |
| 5 | 42,000 | 12.1 | 110 | Acceptable, but higher signal may be more robust |
| 10 | 88,000 | 8.5 | 230 | Good |
| 50 | 450,000 | 4.2 | >500 | Optimal, stable signal with low variability |
| 100 | 910,000 | 3.8 | >500 | Good, but may be unnecessarily high |
| 500 | 4,800,000 | 4.5 | >500 | Potential for detector saturation |
Protocol 2: Assessment of Cross-Interference
Objective: To ensure that neither the analyte nor the internal standard significantly interferes with the other's signal.
Methodology:
-
Analyte Interference on IS:
-
Prepare a sample containing Binimetinib at the Upper Limit of Quantification (ULOQ) concentration without the addition of this compound.
-
Analyze the sample and monitor the mass transition for this compound. The response should be ≤ 5% of the IS response in a blank sample spiked with the chosen IS concentration.[1]
-
-
IS Interference on Analyte:
-
Prepare a blank matrix sample spiked only with the chosen concentration of this compound.
-
Analyze the sample and monitor the mass transition for Binimetinib. The response should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[1]
-
Visualizations
Caption: Workflow for optimizing this compound internal standard concentration.
Binimetinib is an inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[9][10][11] This pathway is crucial for regulating cell proliferation and survival.[10][12]
Caption: Binimetinib inhibits MEK1/2 in the MAPK/ERK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma—Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Binimetinib? [synapse.patsnap.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Binimetinib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
Troubleshooting Binimetinib-d3 Signal in Mass Spectrometry: A Technical Support Guide
Welcome to the technical support center for the analysis of Binimetinib-d3 by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter with your this compound signal.
Question 1: Why am I observing a low or no signal for this compound?
Possible Causes and Solutions:
-
Incorrect Mass Spectrometer Settings: Ensure the mass spectrometer is set to the correct precursor and product ion m/z values for this compound.
-
Suboptimal Ionization: Binimetinib (B1684341) is typically analyzed in positive ion mode using electrospray ionization (ESI).[1] Verify that the ESI source parameters are optimized.
-
Sample Preparation Issues: Inefficient extraction from the sample matrix can lead to low signal. Protein precipitation with acetonitrile (B52724) is a common and effective method for plasma samples.[2][3][4]
-
Degradation: Binimetinib can degrade under certain conditions, such as acidic hydrolysis and oxidative stress.[5][6] Ensure proper sample handling and storage to minimize degradation.
-
Mobile Phase Composition: The mobile phase composition is crucial for good signal intensity. An optimized mobile phase, for instance, consisting of 0.1% formic acid in water and acetonitrile, can improve the signal-to-noise ratio.[7]
Question 2: I am seeing significant variability in the this compound signal across my run. What could be the cause?
Possible Causes and Solutions:
-
Matrix Effects: The sample matrix can suppress or enhance the ionization of this compound, leading to inconsistent signal.[8] It is essential to assess and minimize matrix effects, for example, by using a robust sample clean-up method.[9]
-
Inconsistent Sample Preparation: Variability in sample preparation, such as inconsistent protein precipitation, can lead to fluctuating analyte concentrations injected into the system.
-
LC System Instability: Fluctuations in pump pressure or column temperature can affect retention time and peak area. Ensure the LC system is properly equilibrated and stable.
-
Ion Source Contamination: A dirty ion source can lead to a gradual or erratic decrease in signal intensity.[10] Regular cleaning of the ion source is recommended.
Question 3: My this compound peak shape is poor (e.g., fronting, tailing, or splitting). How can I improve it?
Possible Causes and Solutions:
-
Column Issues: A contaminated or old column can lead to poor peak shapes.[11] Try flushing the column or replacing it if necessary.
-
Incompatible Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[11] Whenever possible, dissolve your sample in the initial mobile phase.
-
Secondary Interactions: The analyte may have secondary interactions with the stationary phase. Adjusting the mobile phase pH or organic content can help mitigate these interactions.[11]
-
Chromatographic Separation from Unlabeled Binimetinib: While ideally co-eluting, slight chromatographic separation between the deuterated standard and the analyte can sometimes occur.[11] This is not always a problem, but significant separation may require chromatographic optimization.
Quantitative Data Summary
The following tables summarize typical experimental parameters for the analysis of Binimetinib by LC-MS/MS. These can be used as a starting point for method development and troubleshooting for this compound.
Table 1: LC-MS/MS Parameters for Binimetinib Analysis
| Parameter | Value | Reference |
| Chromatography | ||
| Column | Agilent Eclipse plus C18 (50 mm × 2.1 mm, 1.8 µm) | [2] |
| Mobile Phase | 0.1% formic acid in water/acetonitrile (67:33, v/v) | [2][3] |
| Flow Rate | 0.35 mL/min | [2][3] |
| Run Time | 2 minutes | [2][3] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI) | [1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [2][3] |
| Capillary Voltage | 4000 V | [1] |
| Source Temperature | 350 °C | [1] |
Note: These parameters may need to be optimized for your specific instrument and application.
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol describes a common method for extracting Binimetinib from plasma samples.
-
Spike: To 100 µL of plasma, add the internal standard (this compound) solution.
-
Precipitate: Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge: Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Inject: Transfer the supernatant to an autosampler vial and inject a portion into the LC-MS/MS system.
This protocol is adapted from methods described for Binimetinib analysis.[2][3][4]
Visualizations
Troubleshooting Workflow for Low this compound Signal
A flowchart for troubleshooting low signal intensity of this compound.
General Experimental Workflow for this compound Analysis
An overview of the experimental workflow for this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma-Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma—Application to a Pharmacokinetic Study | MDPI [mdpi.com]
- 5. Degradation kinetics and characterization of major degradants of binimetinib employing liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma—Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Binimetinib-d3 Solution Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Binimetinib-d3 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a crystalline solid at -20°C for long-term storage (≥4 years).[1] For shorter periods, storage in a refrigerator at 2-8°C is also acceptable.[2][3]
Q2: How should I dissolve this compound?
This compound is sparingly soluble in aqueous buffers.[1] For optimal solubility, it is recommended to first dissolve the compound in an organic solvent such as DMSO (dimethyl sulfoxide), ethanol, or dimethylformamide (DMF).[1] The stock solution in the organic solvent can then be diluted with the aqueous buffer of choice.[1] It is advisable to purge the organic solvents with an inert gas before use.[1]
Q3: What is the expected stability of this compound in an aqueous solution?
Aqueous solutions of Binimetinib (B1684341) are not recommended for storage for more than one day.[1] The stability of this compound in aqueous solutions is influenced by factors such as pH, temperature, and exposure to light and oxygen.[][5] Studies on the non-deuterated form, Binimetinib, have shown it undergoes degradation under acidic and oxidative conditions.[6][7] While deuteration generally increases the stability of drugs by strengthening the carbon-deuterium bond compared to the carbon-hydrogen bond, it does not completely prevent degradation.[][8]
Q4: What are the known degradation pathways for Binimetinib?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | - Low aqueous solubility of this compound.[1]- Supersaturation when diluting from an organic stock solution. | - Ensure the final concentration in the aqueous buffer does not exceed the solubility limit.- First, dissolve this compound in an appropriate organic solvent like DMSO to a higher concentration before diluting with the aqueous buffer.[1]- Consider using a co-solvent system if compatible with your experimental setup. |
| Loss of compound activity over time | - Degradation of this compound in solution. | - Prepare fresh aqueous solutions daily.[1]- Store stock solutions in organic solvents at -20°C or -80°C.[9]- Protect solutions from light and minimize exposure to atmospheric oxygen.[5][10]- Maintain the pH of aqueous solutions above 5, as acidic conditions can promote degradation.[11][12] |
| Inconsistent experimental results | - Inaccurate solution concentration due to degradation or precipitation. | - Use a validated analytical method, such as LC-MS/MS, to confirm the concentration of this compound in your solutions before each experiment.[13][14]- Follow a standardized protocol for solution preparation. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound in a suitable vial.
-
Solvent Addition: Add the desired volume of an appropriate organic solvent (e.g., DMSO) to achieve the target stock concentration. Use of newly opened, high-purity DMSO is recommended to avoid issues with water content affecting solubility.[15]
-
Dissolution: Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Storage: Store the stock solution in tightly sealed vials at -20°C or -80°C.[9]
Protocol for Stability Testing of this compound in Solution
-
Solution Preparation: Prepare solutions of this compound in the desired buffer or matrix at a known concentration.
-
Stress Conditions: Aliquot the solution into separate vials and expose them to various stress conditions, such as:
-
Acidic/Basic Conditions: Adjust the pH of the solution (e.g., using HCl or NaOH).
-
Oxidative Stress: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide).[16]
-
Thermal Stress: Incubate at elevated temperatures.
-
Photostability: Expose to a controlled light source.
-
-
Time Points: At specified time intervals, withdraw samples from each condition.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method, such as UPLC or LC-MS/MS, to quantify the remaining this compound and identify any degradation products.[16][17]
-
Data Analysis: Calculate the degradation rate and determine the half-life of this compound under each condition.
Data Presentation
Table 1: Solubility of Binimetinib
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [1] |
| Ethanol | ~0.5 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Aqueous Buffers | Sparingly soluble | [1] |
Table 2: Recommended Storage Conditions for Binimetinib
| Form | Temperature | Duration | Reference |
| Crystalline Solid | -20°C | ≥4 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [9] |
| In Solvent (e.g., DMSO) | -20°C | 6 months | [9] |
| Aqueous Solution | Room Temperature | Not recommended for >1 day | [1] |
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation kinetics and characterization of major degradants of binimetinib employing liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. download.basf.com [download.basf.com]
- 11. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. latamjpharm.org [latamjpharm.org]
Technical Support Center: Matrix Effects in Binimetinib-d3 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Binimetinib using its deuterated internal standard, Binimetinib-d3, by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, in this case, Binimetinib, and its internal standard, this compound, due to co-eluting compounds from the sample matrix (e.g., plasma, serum). These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). For accurate quantification, it is crucial that the matrix effect impacts both the analyte and the internal standard to the same degree. However, variations in matrix components between different samples or lots of biological matrix can lead to variability in signal response, compromising the accuracy and reproducibility of the assay.
Q2: Why is a deuterated internal standard like this compound used, and can it completely eliminate matrix effects?
A2: A deuterated internal standard (stable isotope-labeled internal standard or SIL-IS) is considered the gold standard for quantitative LC-MS/MS bioanalysis. Because this compound is chemically almost identical to Binimetinib, it is expected to have very similar chromatographic retention times and experience nearly identical ionization suppression or enhancement. By using the peak area ratio of the analyte to the internal standard, variations caused by matrix effects can be normalized, leading to more accurate and precise results.
However, a deuterated internal standard may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between the analyte and the deuterated internal standard. If this separation causes them to elute in regions with different levels of ion suppression, it can result in inaccurate quantification. This is referred to as differential matrix effects.
Q3: What are the common causes of matrix effects in Binimetinib bioanalysis?
A3: In biological matrices such as plasma, common causes of matrix effects include:
-
Phospholipids (B1166683): These are major components of cell membranes and are a primary cause of ion suppression in electrospray ionization (ESI).[1]
-
Salts and Endogenous Metabolites: High concentrations of salts or other small molecule metabolites can co-elute with Binimetinib and interfere with its ionization.
-
Co-administered Drugs and their Metabolites: Other therapeutic agents present in the sample can also cause matrix effects.
The sample preparation technique employed significantly influences the extent of matrix effects. For instance, protein precipitation is a simple and common method but may not effectively remove phospholipids, potentially leading to significant matrix effects.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of Binimetinib with this compound.
Issue 1: High Variability in the Analyte/Internal Standard Peak Area Ratio Across a Batch
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Matrix Effects | Evaluate matrix effects across different lots of the biological matrix. | Perform a quantitative matrix effect assessment using at least six different lots of blank matrix. The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%. |
| Poor Sample Cleanup | The current sample preparation method (e.g., protein precipitation) may not be sufficient to remove interfering endogenous components. | Optimize the sample preparation method. Consider switching from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove phospholipids and other interferences.[1] |
| Instrument Contamination | Carryover from a high concentration sample to a subsequent one. | Inject blank samples after high concentration standards or samples to check for carryover. Optimize the autosampler wash procedure by using a stronger wash solvent. |
Issue 2: Analyte (Binimetinib) and Internal Standard (this compound) Peaks are Not Perfectly Co-eluting
| Possible Cause | Troubleshooting Step | Recommended Action |
| Isotope Effect | A slight separation due to the deuterium (B1214612) labeling. | This is sometimes unavoidable. The key is to ensure that this slight separation does not lead to differential matrix effects. |
| Chromatographic Conditions | Suboptimal mobile phase composition or gradient. | Modify the chromatographic gradient to ensure both peaks elute in a region with minimal matrix effects. A post-column infusion experiment can identify regions of ion suppression. |
| Column Degradation | Loss of stationary phase or column contamination. | Replace the analytical column. Implement a column washing protocol between batches to maintain performance. |
Issue 3: Unexpectedly Low or High Signal Intensity for Both Analyte and Internal Standard
| Possible Cause | Troubleshooting Step | Recommended Action |
| Significant Ion Suppression or Enhancement | The sample matrix is strongly affecting the ionization efficiency. | Perform a qualitative post-column infusion experiment to identify the retention time windows where significant ion suppression or enhancement occurs. Adjust the chromatographic method to move the analyte and internal standard peaks away from these regions. |
| Sample Preparation Issues | Inefficient extraction and recovery of the analytes. | Evaluate the extraction recovery of both Binimetinib and this compound. Optimize the extraction solvent, pH, or SPE sorbent and elution conditions to ensure high and consistent recovery. |
| Mass Spectrometer Source Conditions | Suboptimal source temperature, gas flows, or voltages. | Optimize the mass spectrometer source parameters to ensure robust ionization and minimize susceptibility to matrix effects. |
Quantitative Data Summary
The following table summarizes recovery and matrix effect data for Binimetinib from a published study. This can serve as a benchmark for what to expect during method validation.
| Analyte | Matrix | Sample Preparation | Recovery (%) | Matrix Effect (%) | Reference |
| Binimetinib | Human Liver Microsomes | Protein Precipitation (Acetonitrile) | 99.73 ± 0.78 | 99.12 ± 3.2 | [2] |
| Binimetinib | Rat Plasma | Protein Precipitation (Acetonitrile) | 92.88 - 102.28 | Not explicitly quantified, but the method met acceptance criteria for matrix effects. | [3][4] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol is used to quantify the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Binimetinib and this compound into the final reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. After the final extraction step, spike Binimetinib and this compound into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike Binimetinib and this compound into the blank matrix before the extraction process at the same concentrations as Set A. (This set is used for recovery calculation).
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
-
Calculate Recovery:
-
Recovery (%) = [(Mean Peak Area in Set C) / (Mean Peak Area in Set B)] x 100
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of matrix should not exceed 15%.
Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)
This protocol helps to identify regions in the chromatogram where matrix effects occur.
-
Setup:
-
Infuse a standard solution of Binimetinib and this compound at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer inlet using a T-junction.
-
This will generate a stable baseline signal for the analytes.
-
-
Injection: Inject an extracted blank matrix sample onto the LC column.
-
Analysis: Monitor the signal of the infused analytes. Any dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.
-
Application: Use this information to adjust the chromatographic method to ensure that the Binimetinib and this compound peaks elute in a region free from significant matrix effects.
Visualizations
Caption: Troubleshooting workflow for inconsistent Binimetinib/Binimetinib-d3 quantification results.
Caption: Methodologies for assessing matrix effects in bioanalysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma—Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Recovery of Binimetinib-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor recovery of Binimetinib-d3 during extraction from biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of my internal standard, this compound, consistently low?
Low recovery of an internal standard (IS) like this compound can stem from several factors during sample preparation. The most common causes include incomplete extraction from the biological matrix, loss during solvent evaporation and reconstitution steps, or degradation of the analyte.[1][2] Since this compound is a stable isotope-labeled standard, its chemical properties are nearly identical to Binimetinib, making issues with the extraction methodology itself the primary area to investigate.[3] Inconsistent sample preparation is a primary suspect for high variability in IS signals across a batch.[1]
Q2: Could matrix effects be the reason for what appears to be low recovery?
Yes, matrix effects can mimic low recovery. Co-eluting substances from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer's ion source, leading to a lower or higher signal, respectively.[1][4] This change in signal intensity can be misinterpreted as poor extraction recovery. It is crucial to differentiate between true recovery loss and matrix effects.[5]
Q3: My Binimetinib (analyte) recovery is acceptable, but my this compound (IS) recovery is low. What could be the cause?
When the analyte and its stable isotope-labeled internal standard show different recovery efficiencies, it often points to an issue with the addition of the internal standard or its interaction with the sample matrix. Potential causes include:
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Incomplete mixing of the IS with the sample: If the IS is not thoroughly vortexed and allowed to equilibrate with the biological matrix, it may not be subject to the same matrix interactions as the analyte, leading to differential extraction.[1]
-
High Protein Binding: Binimetinib is 97% bound to plasma proteins.[6] If the IS is added to the sample and immediately extracted, it may not have sufficient time to displace the analyte from binding sites and achieve equilibrium, potentially leading to different extraction efficiencies.
-
Pipetting Errors: Inconsistent or inaccurate pipetting of the IS solution can lead to variability in its concentration across samples.[1]
Q4: What are the key chemical properties of Binimetinib that I should consider for extraction optimization?
Understanding the physicochemical properties of Binimetinib is crucial for developing an effective extraction protocol.
| Property | Value/Characteristic | Implication for Extraction |
| Molecular Weight | 441.2 g/mol [6] | Standard for small molecules. |
| LogP | 3.1[6] | Indicates moderate lipophilicity, suggesting good solubility in organic solvents used for LLE and retention on reversed-phase SPE sorbents. |
| Protein Binding | 97%[6] | High protein binding necessitates a robust protein precipitation or disruption step for efficient extraction from plasma or serum. |
| Chemical Class | Benzimidazole derivative[6] | The presence of nitrogen-containing heterocycles may allow for optimization of extraction based on pH. |
Troubleshooting Guides
Guide 1: Diagnosing the Source of this compound Loss
This guide provides a systematic approach to pinpointing the step in your extraction workflow where the loss of this compound is occurring.
Troubleshooting Workflow for Poor Recovery
Caption: A logical workflow for troubleshooting poor this compound recovery.
Experimental Protocol: Analyzing Extraction Fractions
This experiment is designed to determine if this compound is being lost during the loading/washing steps or if it is failing to elute from the extraction medium.
-
Prepare Samples: Use a set of blank biological matrix samples and spike them with this compound at the standard concentration.
-
Perform Extraction: Execute your current extraction protocol (LLE or SPE).
-
Collect All Fractions: Crucially, collect and save every liquid fraction generated during the process. This includes:
-
For LLE: The initial aqueous phase after extraction.
-
For SPE: The sample load flow-through, each wash fraction, and the final elution fraction.[7]
-
-
Analyze Fractions: Analyze each collected fraction by LC-MS/MS to determine the amount of this compound present.
-
Data Interpretation:
-
High Signal in Flow-Through/Aqueous Waste: Indicates that this compound is not being retained by the SPE sorbent or is not partitioning into the organic solvent during LLE.
-
High Signal in Wash Fractions: The wash solvent is too strong and is stripping the IS from the SPE sorbent.[7][8]
-
Low Signal in All Fractions Except Eluate (but still low overall): This could point to loss during evaporation/reconstitution or significant ion suppression.
-
No Signal in Any Fraction: This is highly unlikely but could suggest severe degradation or a systemic failure (e.g., the IS was never added).
-
Guide 2: Optimizing Liquid-Liquid Extraction (LLE)
If you've identified that this compound is not efficiently partitioning into the organic phase, consider the following optimizations.
Troubleshooting LLE Parameters
| Parameter | Problem | Recommended Solution |
| pH of Aqueous Phase | Binimetinib may be in an ionized state, increasing its aqueous solubility. | Adjust the sample pH to be at least 2 units away from the pKa of any ionizable groups to ensure it is in a neutral form. For many amine-containing compounds, adjusting the pH to be basic (e.g., pH 9-10) increases partitioning into the organic phase.[9] |
| Extraction Solvent | The polarity of the solvent may not be optimal for Binimetinib (LogP = 3.1). | Test a range of solvents with varying polarities. Common choices include ethyl acetate, methyl tert-butyl ether (MTBE), or mixtures like dichloromethane/isopropanol.[9] |
| Emulsion Formation | A stable emulsion layer forms between the aqueous and organic phases, trapping the analyte.[10] | Gently swirl or rock the sample instead of vigorous shaking.[10] Add salt ("salting out") to the aqueous phase to break the emulsion.[10] Centrifugation can also help separate the layers.[10] |
| Solvent to Sample Ratio | Insufficient organic solvent volume to effectively extract the analyte. | Increase the ratio of organic solvent to the aqueous sample. A ratio of 7:1 is often a good starting point for optimization.[11] |
Guide 3: Optimizing Solid-Phase Extraction (SPE)
If this compound is either not binding to the SPE sorbent or not eluting properly, use this guide.
Troubleshooting SPE Parameters
| Parameter | Problem | Recommended Solution |
| Sorbent Choice | The sorbent chemistry (e.g., C18, mixed-mode) is not appropriate for retaining Binimetinib.[8][12] | Given Binimetinib's moderate lipophilicity, a reversed-phase sorbent like C8 or C18 is a suitable starting point. If retention is poor, consider a polymeric sorbent or a mixed-mode cation exchange sorbent.[9] |
| Sample pH | The pH of the sample loaded onto the cartridge affects the ionization state and retention of Binimetinib.[12] | For reversed-phase SPE, adjust the sample pH to ensure the analyte is neutral, maximizing hydrophobic retention.[8] |
| Wash Solvent | The wash solvent is too strong, causing premature elution of this compound.[7][12] | Decrease the percentage of organic solvent in the wash solution. The ideal wash solvent is strong enough to remove interferences but weak enough to leave the analyte bound.[13] |
| Elution Solvent | The elution solvent is too weak to desorb this compound from the sorbent.[8][12] | Increase the strength of the organic solvent in the elution mixture (e.g., increase the percentage of methanol (B129727) or acetonitrile). Adding a small amount of acid or base (e.g., formic acid or ammonia) can help disrupt secondary interactions and improve elution.[14] |
| Flow Rate | The flow rate during sample loading or elution is too fast, preventing proper equilibration.[12][14] | Decrease the flow rate to ~1 mL/min to ensure sufficient interaction time between the analyte and the sorbent.[7] |
Guide 4: Investigating and Mitigating Matrix Effects
If you suspect ion suppression is causing a low this compound signal, perform the following experiment.
Workflow for Investigating Matrix Effects
Caption: A workflow diagram for quantifying matrix effects.
Experimental Protocol: Quantifying Matrix Effects
-
Prepare Solution Set A: Spike this compound into the final reconstitution solvent (e.g., 50:50 methanol:water) at the target concentration.
-
Prepare Solution Set B:
-
Take a blank biological matrix sample (with no IS).
-
Perform the complete extraction procedure.
-
Spike this compound into the final, extracted matrix solution at the same target concentration as Set A.
-
-
Analyze and Calculate: Analyze both sets by LC-MS/MS. Calculate the Matrix Factor (MF) as follows:
-
MF = (Mean Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)
-
-
Data Interpretation:
-
MF < 1: Indicates ion suppression.
-
MF > 1: Indicates ion enhancement.
-
MF ≈ 1: Indicates no significant matrix effect.
-
If significant ion suppression is confirmed, you will need to improve your sample cleanup method by, for example, using a more selective SPE sorbent or adding a back-extraction step to your LLE protocol.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. welchlab.com [welchlab.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. myadlm.org [myadlm.org]
- 5. justification of lower recovery - Chromatography Forum [chromforum.org]
- 6. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. silicycle.com [silicycle.com]
- 8. welch-us.com [welch-us.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. specartridge.com [specartridge.com]
- 13. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Minimizing Isotopic Interference with Binimetinib-d3
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing isotopic interference when using Binimetinib-d3 as an internal standard in mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern when using this compound?
A1: Isotopic interference, or "crosstalk," happens when the isotope signals of an analyte (Binimetinib) overlap with the signal of its stable isotope-labeled internal standard (SIL-IS), in this case, this compound. This can lead to inaccurate quantification in LC-MS/MS analysis. The main causes are the natural abundance of isotopes (like ¹³C in Binimetinib) that can contribute to the M+1 or M+2 peaks, and any isotopic impurities in the this compound standard.
Q2: What is the mass difference between Binimetinib and this compound, and is it sufficient to avoid interference?
A2: Binimetinib has a monoisotopic mass of approximately 440.02956 Da.[1] this compound has a molecular weight of 444.25, indicating a mass difference of roughly 3 to 4 atomic mass units (amu). A mass difference of at least 3 amu is generally recommended to minimize the contribution of the natural M+1 and M+2 isotopes of the analyte to the internal standard's signal. While a 3 amu difference is a good starting point, interference can still occur, especially at high concentrations of Binimetinib.
Q3: What are the initial signs of potential isotopic interference in my Binimetinib assay?
A3: Key indicators of isotopic interference include:
-
Non-linear calibration curves, particularly at the upper and lower limits of quantification.
-
Inaccurate and imprecise measurements of quality control (QC) samples.
-
A notable signal in the this compound mass transition channel when analyzing a blank sample spiked with a high concentration of unlabeled Binimetinib.
-
The presence of a peak for Binimetinib in samples containing only this compound.
Q4: Can the location of deuterium (B1214612) labeling on this compound affect my results?
A4: Yes, the position of the deuterium labels is important. If the deuterium atoms are on chemically unstable positions (e.g., on hydroxyl or amine groups), they can exchange with hydrogen atoms from the solvent or matrix. This "deuterium exchange" can reduce the internal standard signal and lead to an overestimation of the analyte concentration. It is preferable to use an internal standard where the deuterium labels are on stable positions, like the carbon backbone.
Troubleshooting Guides
Guide 1: Experimental Assessment of Isotopic Interference
This guide provides a systematic approach to confirm and quantify the extent of isotopic interference between Binimetinib and this compound.
Objective: To determine the percentage of signal contribution from Binimetinib to the this compound MRM (Multiple Reaction Monitoring) transition and vice-versa.
Experimental Protocol:
-
Solution Preparation:
-
Set A (Analyte to IS): Prepare a solution of unlabeled Binimetinib in the relevant biological matrix (e.g., plasma) at a high concentration, typically the upper limit of quantification (ULOQ), without adding this compound.
-
Set B (IS to Analyte): Prepare a solution of this compound at its working concentration in the same biological matrix, without adding unlabeled Binimetinib.
-
Blank: A sample of the biological matrix without either the analyte or the internal standard.
-
Zero Standard: A sample of the biological matrix with the internal standard at its working concentration.
-
-
LC-MS/MS Analysis:
-
Inject and analyze the prepared solutions using your established LC-MS/MS method.
-
Monitor the MRM transitions for both Binimetinib and this compound in all injections.
-
-
Data Analysis:
-
In the chromatogram from Set A, measure the peak area of any signal detected in the this compound MRM channel at the retention time of Binimetinib.
-
In the chromatogram from the Zero Standard, measure the peak area of the this compound signal.
-
Calculate the percentage of crosstalk from analyte to internal standard using the following formula: % Crosstalk (Analyte to IS) = (Peak Area of IS in Set A / Peak Area of IS in Zero Standard) x 100
-
A crosstalk of more than a few percent may require corrective action.
-
Guide 2: Method Optimization to Minimize Isotopic Interference
If significant interference is confirmed, the following steps can be taken to mitigate its effects.
1. Chromatographic Separation:
-
Rationale: Even a small chromatographic separation between Binimetinib and this compound can help reduce interference, especially if the peaks do not completely overlap.
-
Action:
-
Optimize the LC gradient profile (e.g., slope, duration) to maximize separation.
-
Experiment with different mobile phase compositions (e.g., organic solvent, additives).
-
Consider using a column with a different chemistry (e.g., C18, phenyl-hexyl) or a longer column to improve resolution.
-
2. Mass Spectrometry Parameter Optimization:
-
Rationale: Selecting alternative, specific fragment ions for monitoring can reduce the likelihood of isotopic overlap.
-
Action:
-
Perform a product ion scan for both Binimetinib and this compound to identify all potential fragment ions.
-
Select precursor-product ion transitions for this compound that are less likely to be affected by the isotopic distribution of Binimetinib.
-
Re-optimize collision energies for any new transitions selected.
-
3. Internal Standard Concentration:
-
Rationale: Increasing the concentration of the internal standard can diminish the relative contribution of the interference from the analyte.
-
Action:
-
Prepare and analyze samples with a higher concentration of this compound.
-
Caution: Be mindful that excessively high concentrations of the internal standard can potentially cause ion suppression of the analyte.
-
4. Mathematical Correction:
-
Rationale: If experimental optimization does not completely eliminate the interference, a mathematical correction can be applied to the data.
-
Procedure:
-
Determine the average percentage of crosstalk from your experiments in Guide 1.
-
Use this correction factor to subtract the contribution of the analyte from the measured response of the internal standard in your unknown samples.
-
It is crucial to validate this correction method to ensure it provides accurate results across the entire calibration range.
-
Data Presentation
Table 1: Example LC-MS/MS Parameters for Binimetinib Analysis
| Parameter | Setting | Reference |
| Chromatography | ||
| Column | Agilent Eclipse plus C18 (50 mm × 2.1 mm, 1.8 µm) | [2][3] |
| Mobile Phase | 0.1% formic acid in water/acetonitrile (67:33, v/v) | [2][3] |
| Flow Rate | 0.35 mL/min | [2][3] |
| Run Time | 2 minutes | [2][3] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [4] |
| MRM Transition (Binimetinib) | m/z 441.0 → 165.0 | [4] |
| MRM Transition (Internal Standard) | To be optimized for this compound | |
| Cone Voltage (Binimetinib) | 44 V | [4] |
| Collision Energy (Binimetinib) | 54/32 eV | [4] |
Visualizations
Caption: MAPK/ERK signaling pathway and the inhibitory action of Binimetinib on MEK1/2.
References
- 1. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma-Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma—Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Binimetinib-d3 Solubility: A Technical Support Guide
For researchers, scientists, and drug development professionals working with Binimetinib-d3, ensuring its complete dissolution is critical for accurate and reproducible experimental results. This guide provides a comprehensive technical support center, including troubleshooting advice and frequently asked questions, to address common solubility challenges.
While specific solubility data for the deuterated form, this compound, is not extensively published, its physicochemical properties are expected to be nearly identical to those of Binimetinib. Therefore, the data and recommendations provided herein are based on the well-characterized solubility profile of Binimetinib.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of Binimetinib?
A1: Binimetinib is a white to slightly yellow powder characterized as a poorly soluble drug.[1] Its solubility is highly dependent on the pH of the aqueous medium.[1][2]
Q2: In which common laboratory solvents can I dissolve this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and to a lesser extent, ethanol.[3][4] For most in vitro cell-based assays, preparing a concentrated stock solution in DMSO is the recommended starting point.[3]
Q3: How does pH affect the aqueous solubility of Binimetinib?
A3: Binimetinib's aqueous solubility decreases significantly as the pH increases. It is slightly soluble at pH 1, very slightly soluble at pH 2, and considered practically insoluble at pH 4.5 and above.[1][2] This profile is typical for weakly basic compounds.
Q4: I am observing precipitation of my this compound compound in my aqueous experimental buffer. What could be the cause?
A4: Precipitation in aqueous buffers, such as Phosphate-Buffered Saline (PBS), is a common issue. This often occurs when a concentrated DMSO stock solution is diluted into an aqueous buffer, especially if the final DMSO concentration is too low or the buffer's pH is not acidic enough. Binimetinib is sparingly soluble in aqueous buffers.[3]
Q5: What is the recommended method for preparing an aqueous working solution from a DMSO stock?
A5: To maximize solubility in aqueous buffers, it is advised to first dissolve Binimetinib in DMSO to create a high-concentration stock.[3] Then, dilute this stock solution with the aqueous buffer of choice. For instance, a 1:1 solution of DMSO:PBS (pH 7.2) has been shown to achieve a solubility of approximately 0.5 mg/mL for Binimetinib.[3] It is important to note that aqueous solutions of Binimetinib are not recommended for storage for more than one day.[3]
Troubleshooting Guide
Issue: Compound Precipitation Upon Dilution
If you observe cloudiness or solid particles after diluting your this compound stock solution, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Solubility Data
The following tables summarize the known solubility of Binimetinib in various solvents. This data serves as a strong proxy for this compound.
Table 1: Solubility in Aqueous Media
| pH | Solubility Description | Reference |
| 1.0 | Slightly soluble | [1][2] |
| 2.0 | Very slightly soluble | [1][2] |
| ≥ 4.5 | Practically insoluble | [1][2] |
Table 2: Solubility in Organic Solvents and Mixtures
| Solvent/Mixture | Approximate Solubility | Reference |
| DMSO | ~30 mg/mL | [3] |
| DMF | ~30 mg/mL | [3] |
| Ethanol | ~0.5 mg/mL | [3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Compound Information : Binimetinib (FW: 441.2 g/mol ).[5]
-
Calculation : To prepare a 10 mM stock, weigh out 4.41 mg of this compound.
-
Dissolution : Add 1 mL of high-purity, anhydrous DMSO to the weighed compound.
-
Mixing : Vortex the solution thoroughly until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Storage : Store the stock solution at -20°C.[3] Solutions in DMSO may be stored at -20°C for up to 3 months.[6]
Protocol 2: Preparation of an Aqueous Working Solution
-
Starting Material : 10 mM this compound in DMSO stock solution.
-
Dilution : Based on your experimental needs, calculate the required volume of the DMSO stock.
-
Procedure : Add the calculated volume of the DMSO stock to your pre-warmed (if applicable) aqueous buffer. It is crucial to add the DMSO stock to the buffer and not the other way around to avoid immediate precipitation.
-
Mixing : Mix gently but thoroughly by inverting or pipetting. Avoid vigorous vortexing which can sometimes promote precipitation of poorly soluble compounds.
-
Final Check : Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Important Note : It is not recommended to store the aqueous solution for more than one day.[3]
Mechanism of Action: Signaling Pathway Context
Binimetinib is a potent and selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[5] Understanding this context is crucial for designing experiments and interpreting results.
Caption: The inhibitory action of Binimetinib on the RAS/RAF/MEK/ERK pathway.
By following these guidelines and understanding the solubility profile of this compound, researchers can mitigate experimental variability and ensure the integrity of their results. For further assistance, always refer to the manufacturer's product data sheet.
References
- 1. formulationdiary.com [formulationdiary.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Binimetinib | 606143-89-9 [chemicalbook.com]
Technical Support Center: Chromatographic Resolution of Binimetinib and Binimetinib-d3
This technical support guide is designed for researchers, scientists, and drug development professionals encountering co-elution of Binimetinib and its deuterated internal standard, Binimetinib-d3, during liquid chromatography-mass spectrometry (LC-MS) analysis. While co-elution is often desired for internal standard correction, this guide provides troubleshooting strategies and experimental protocols to achieve chromatographic separation when necessary.
Frequently Asked Questions (FAQs)
Q1: Why do Binimetinib and this compound co-elute in reversed-phase chromatography?
Binimetinib and its deuterated analog, this compound, are structurally identical except for the substitution of three hydrogen atoms with deuterium (B1214612) on the methyl group. This leads to very similar physicochemical properties, causing them to interact with the stationary phase in a nearly identical manner, resulting in co-elution. For quantitative bioanalysis using an isotope-labeled internal standard, co-elution is generally the ideal scenario to ensure that both the analyte and the internal standard experience the same matrix effects.[1]
Q2: Under what circumstances would I want to resolve Binimetinib from this compound?
While co-elution is often ideal, there are scenarios where resolving the two compounds might be necessary:
-
Investigating Isotope Effects: Researchers may want to study the chromatographic isotope effect itself.
-
High Analyte Concentration: At very high concentrations of Binimetinib, the analyte signal might suppress the ionization of the co-eluting this compound internal standard, leading to inaccurate quantification.[2]
-
Regulatory Requirements: In some specific analytical scenarios, regulatory bodies might require the demonstration of chromatographic separation of the analyte from its labeled internal standard.
Q3: What is the "chromatographic isotope effect"?
The chromatographic isotope effect is the phenomenon where isotopologues (molecules that differ only in their isotopic composition) exhibit slightly different retention times during chromatography.[3] This is due to subtle differences in their physicochemical properties. For instance, a carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to minor differences in van der Waals interactions and hydrophobicity. In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3]
Q4: Can I resolve Binimetinib and this compound using my existing HPLC/UPLC system?
Yes, in many cases, resolution can be achieved by modifying the chromatographic parameters on a standard HPLC or UPLC system. This typically involves optimizing the mobile phase, temperature, and potentially changing the stationary phase to enhance the subtle differences between the two molecules.
Troubleshooting Guide: Resolving Co-elution
If you are experiencing issues related to the co-elution of Binimetinib and this compound, or wish to achieve separation for specific analytical purposes, the following troubleshooting steps can be taken.
Initial Assessment
-
Confirm Co-elution: Extract the ion chromatograms for both Binimetinib and this compound and overlay them to confirm that the peak apexes have identical retention times.
-
Evaluate Peak Shape: Assess the peak shape of the internal standard across the calibration curve. A decrease in the internal standard peak area at high analyte concentrations may indicate ion suppression.
Chromatographic Parameter Optimization
The key to separating these closely related compounds is to subtly alter the selectivity of the chromatographic system.
dot
Caption: Troubleshooting workflow for resolving co-elution.
| Parameter | Recommended Action | Rationale |
| Mobile Phase Composition | 1. Change Organic Modifier: Switch from acetonitrile (B52724) to methanol, or vice versa.[4][5] 2. Adjust pH: Modify the pH of the aqueous phase. For Binimetinib, with a basic pKa of 5.3, small changes in pH around this value can alter its ionization state and interaction with the stationary phase. 3. Introduce Additives: The use of different buffer salts or ion-pairing agents can influence selectivity. | Different organic modifiers alter the nature of the solvophobic interactions and can influence the subtle differences in hydrophobicity between the deuterated and non-deuterated compounds. pH changes can affect the ionization of the analyte, which in turn impacts its retention. |
| Column Temperature | Decrease Temperature: Lowering the column temperature (e.g., from 40°C to 25°C or 15°C) can increase retention and may enhance the separation of isotopologues.[6][7] | Lower temperatures can amplify the subtle differences in the Gibbs free energy of transfer between the mobile and stationary phases for the two molecules, often leading to improved resolution. |
| Stationary Phase | 1. High-Resolution Columns: Employ a UPLC column with a smaller particle size (e.g., sub-2 µm) to increase efficiency.[8][9][10][11] 2. Alternative C18 Chemistry: Not all C18 columns are the same. Try a C18 column from a different manufacturer or one with a different bonding density or end-capping. 3. Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can offer alternative selectivity based on pi-pi interactions. | Higher efficiency columns provide narrower peaks, which can resolve small differences in retention time. Different stationary phase chemistries can exploit subtle differences in the molecular shape and electronic properties between the two compounds. |
| Gradient and Flow Rate | Shallow Gradient: A slower, shallower gradient can provide more time for the separation to occur. | A shallow gradient increases the effective column length over which the separation can take place, potentially resolving closely eluting peaks. |
Experimental Protocols
The following protocols are suggested starting points for achieving the chromatographic separation of Binimetinib and this compound.
Protocol 1: UPLC Method with Temperature Modification
This method utilizes a high-efficiency UPLC column and sub-ambient temperature to enhance resolution.
dot
Caption: Experimental workflow for UPLC-based separation.
| Parameter | Condition |
| Chromatography System | UPLC System |
| Column | High-strength silica (B1680970) C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 40% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 20°C (or lower if system permits) |
| Injection Volume | 2 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Binimetinib: m/z 442.1 -> 325.0 this compound: m/z 445.1 -> 328.0 |
Note: MRM transitions should be optimized for your specific instrument.
Protocol 2: HPLC Method with Mobile Phase Modification
This method uses a standard HPLC system and manipulates the mobile phase to induce separation.
| Parameter | Condition |
| Chromatography System | HPLC System |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.5 |
| Mobile Phase B | Methanol |
| Gradient | 40% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | ESI, Positive |
| MRM Transitions | Binimetinib: m/z 442.1 -> 325.0 this compound: m/z 445.1 -> 328.0 |
Alternative Strategies if Chromatographic Resolution Fails
In the rare event that chromatographic separation cannot be achieved, or if the primary issue is ion suppression, consider the following:
-
Alternative Ionization Techniques: Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) are generally less susceptible to matrix effects and ion suppression than ESI.
-
Sample Dilution: Diluting the sample can mitigate ion suppression by reducing the concentration of both the analyte and matrix components.
-
Advanced Sample Preparation: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering matrix components.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ibisscientific.com [ibisscientific.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmatutor.org [pharmatutor.org]
- 11. biomedres.us [biomedres.us]
Technical Support Center: Binimetinib-d3 Analytics
Welcome to the technical support center for Binimetinib-d3 analytical assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the quantification of Binimetinib using its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A2: A deuterated internal standard like this compound is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1] Because its chemical and physical properties are nearly identical to the analyte, Binimetinib, it co-elutes during chromatography and experiences similar effects from the sample matrix.[2][3] This allows this compound to compensate for variability during sample preparation, extraction, and analysis, leading to more accurate and precise quantification of Binimetinib.[1][3]
Q2: My calibration curve for Binimetinib with this compound is non-linear. What are the common causes?
A2: Non-linearity in calibration curves for LC-MS/MS assays is a common issue that can arise from several factors.[4] These include:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[5][6]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and internal standard in the mass spectrometer's source, causing ion suppression or enhancement.[2][7]
-
Analyte or Internal Standard Instability: Degradation of Binimetinib or this compound during sample storage or processing can lead to a non-linear response.
-
Inappropriate Internal Standard Concentration: An internal standard concentration that is too low or too high can affect the linearity of the calibration curve.[8]
-
Isotopic Interference: Natural isotopes of Binimetinib can contribute to the signal of this compound, and impurities in the deuterated standard can contribute to the analyte signal, causing non-linearity.[9]
Q3: Can I use a quadratic fit for my non-linear calibration curve?
A3: Yes, if your method consistently produces a non-linear but reproducible curve, a non-linear regression model, such as a quadratic fit, can be used for quantification.[5][10] However, this approach requires more calibration standards to accurately define the curve and must be thoroughly validated to ensure it meets regulatory guidelines for accuracy and precision.[5][11] It is often preferable to identify and address the root cause of the non-linearity to achieve a linear response.[4]
Q4: I'm observing significant variability in the this compound peak area across my samples. What could be the cause?
A4: Significant variation in the internal standard peak area can indicate a problem with your sample preparation or the stability of the internal standard.[2] Potential causes include inconsistent sample extraction, poor pipetting technique when adding the internal standard, or degradation of this compound in the sample matrix. It's crucial to investigate the cause of this variability as it can compromise the accuracy of your results.
Troubleshooting Guides
Issue 1: Poor Linearity (r² < 0.99) of the Calibration Curve
This guide provides a systematic approach to troubleshooting poor linearity in your Binimetinib/Binimetinib-d3 calibration curve.
Troubleshooting Workflow
Caption: A workflow for troubleshooting non-linear calibration curves.
Experimental Protocol: Investigating Detector Saturation
-
Prepare a Dilution Series: Prepare a 1:10 and 1:100 dilution of your highest concentration calibration standard.
-
Re-inject Samples: Inject the diluted standards onto the LC-MS/MS system.
-
Analyze Results: If the diluted standards fall on the linear portion of the curve when back-calculated, detector saturation is the likely cause.
-
Corrective Action: To address detector saturation, you can either reduce the injection volume or extend the calibration range with more points at the higher end to better define the curve for a potential quadratic fit.
Data Presentation: Example of Detector Saturation
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1 | 10,500 | 500,000 | 0.021 |
| 10 | 110,000 | 510,000 | 0.216 |
| 100 | 1,200,000 | 490,000 | 2.45 |
| 500 | 5,500,000 | 505,000 | 10.89 |
| 1000 | 6,000,000 | 495,000 | 12.12 (Plateauing) |
| 1000 (1:10 Dilution) | 1,150,000 | 500,000 | 2.30 (Linear) |
Issue 2: Inaccurate Quality Control (QC) Sample Results Despite a Linear Calibration Curve
This guide addresses the issue of having a seemingly acceptable calibration curve, but failing QC sample results.
Troubleshooting Workflow
Caption: A workflow for troubleshooting inaccurate QC sample results.
Experimental Protocol: Assessing Matrix Effects
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare Binimetinib and this compound in a clean solvent (e.g., methanol/water) at low and high concentrations.
-
Set 2 (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with Binimetinib and this compound to the same concentrations as Set 1.
-
Set 3 (Pre-Extraction Spike): Spike the blank biological matrix from the same sources with Binimetinib and this compound before the extraction process.[3]
-
-
Analyze Samples: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Evaluate Results: A significant difference in the MF between Binimetinib and this compound suggests differential matrix effects, which can lead to inaccurate quantification.[12]
Data Presentation: Example of Differential Matrix Effects
| Sample Source | Binimetinib MF | This compound MF | Response Ratio (Analyte/IS) | % Difference from Neat Solution |
| Neat Solution | 1.00 | 1.00 | 1.00 | 0% |
| Plasma Lot 1 | 0.75 | 0.95 | 0.79 | -21% |
| Plasma Lot 2 | 0.80 | 0.98 | 0.82 | -18% |
| Plasma Lot 3 | 0.65 | 0.92 | 0.71 | -29% |
Signaling Pathway
Binimetinib is an inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[13][14] This pathway is often upregulated in various cancers.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Binimetinib.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Calibration curve linearity issues and loss of sensitivity - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. if calibration curve is not linear, can I still use it? - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. oncologynewscentral.com [oncologynewscentral.com]
Validation & Comparative
A Comparative Guide to Binimetinib-d3 and Non-Deuterated Binimetinib in Pharmacokinetic Studies
An Objective Analysis for Researchers and Drug Development Professionals
In the landscape of oncological research and drug development, particularly concerning MEK inhibitors like binimetinib (B1684341), a precise understanding of pharmacokinetic (PK) profiles is paramount. This guide provides a comparative analysis of deuterated binimetinib (Binimetinib-d3) and its non-deuterated counterpart, focusing on their respective roles and characteristics in pharmacokinetic studies. While direct therapeutic comparisons are not their intended application, understanding their distinct functions is crucial for accurate bioanalysis and drug metabolism studies.
The Role of Deuteration in Pharmacokinetics
Deuteration, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a strategy employed in pharmaceutical sciences to modulate a drug's metabolic fate.[1] This substitution can lead to the "kinetic isotope effect," where the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, is more resistant to enzymatic cleavage.[2][3] This can result in a slower rate of metabolism, potentially leading to a longer drug half-life, increased exposure, and a modified safety profile by reducing the formation of toxic metabolites.[3][4][5]
However, in the context of binimetinib pharmacokinetic studies, this compound is not used as a therapeutic agent to compare efficacy or safety against the non-deuterated form. Instead, its primary and critical role is as an internal standard in bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8] Its near-identical chemical properties to binimetinib, but distinct mass, allow for precise quantification of the non-deuterated drug in biological samples like plasma.[6][7][8]
Pharmacokinetic Profile of Non-Deuterated Binimetinib
Binimetinib, an inhibitor of MEK1 and MEK2, is primarily metabolized through glucuronidation via UGT1A1 enzymes, with minor contributions from CYP1A2 and CYP2C19 pathways leading to N-dealkylation.[6][9][10] It is administered orally and has a terminal half-life of approximately 3.5 hours, reaching a steady state within 15 days of twice-daily dosing.[7]
The following table summarizes key pharmacokinetic parameters of non-deuterated binimetinib from studies in human subjects. It is important to note that corresponding therapeutic pharmacokinetic data for this compound is not available as it is not administered to subjects in these studies.
| Pharmacokinetic Parameter | Value (for Non-Deuterated Binimetinib) | Reference |
| Tmax (Time to Maximum Concentration) | ~1.6 - 2 hours | [6][7] |
| t½ (Terminal Half-Life) | ~3.5 hours | [7] |
| Apparent Clearance (CL/F) | 21 L/hr | [9] |
| Apparent Volume of Distribution (Vd/F) | 24.3 L | [9] |
| Primary Metabolism | Glucuronidation (UGT1A1) | [6][9] |
Experimental Protocols
A typical pharmacokinetic study for binimetinib involves the administration of the non-deuterated drug to subjects, followed by the collection of biological samples at various time points to measure the drug's concentration. The use of a deuterated internal standard like this compound is integral to the bioanalytical phase of these studies.
Representative Experimental Protocol for a Binimetinib PK Study:
-
Subject Enrollment and Dosing: Healthy volunteers or cancer patients are administered a single oral dose of non-deuterated binimetinib (e.g., 45 mg).[6][11]
-
Sample Collection: Serial blood samples are collected in tubes containing an anticoagulant (e.g., K3EDTA) at predetermined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose).[7][8]
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.[7][8]
-
Sample Analysis (LC-MS/MS):
-
Sample Preparation: Plasma samples are prepared for analysis, often involving protein precipitation. A known concentration of the internal standard, this compound, is added to each sample, calibration standard, and quality control sample.[6][7][8]
-
Chromatographic Separation: The prepared samples are injected into a liquid chromatography system to separate binimetinib and this compound from other plasma components.[6][12]
-
Mass Spectrometric Detection: The separated compounds are then ionized and detected by a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge ratio transitions for both binimetinib and this compound.[6][12]
-
Quantification: The concentration of binimetinib in the original plasma sample is determined by comparing the peak area ratio of binimetinib to that of the known concentration of the this compound internal standard.[6][12]
-
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key PK parameters such as AUC, Cmax, Tmax, and half-life using non-compartmental methods.[8]
Visualizing the Concepts
To further clarify the roles and processes discussed, the following diagrams illustrate the experimental workflow and the underlying principle of the kinetic isotope effect.
References
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 2. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [ 14C]Binimetinib 45 mg in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Binimetinib in Participants with Hepatic Impairment | springermedizin.de [springermedizin.de]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of Binimetinib in Participants with Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma-Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Validation of Binimetinib Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Binimetinib in biological matrices. This document outlines the experimental protocols and presents key validation data to aid in the selection and implementation of robust bioanalytical assays for this targeted cancer therapeutic.
Binimetinib is a potent and selective inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3][4] Dysregulation of this pathway is implicated in the proliferation and survival of various cancer cells.[1][2][3][5] As a cornerstone of targeted therapy, particularly in BRAF-mutant melanoma, the accurate quantification of Binimetinib in biological samples is critical for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[3][6][7][8] This guide focuses on the validation parameters of LC-MS/MS assays, a widely accepted method for the bioanalysis of this compound.
Understanding Binimetinib's Mechanism of Action: The MAPK/ERK Pathway
Binimetinib targets the MEK1 and MEK2 kinases within the mitogen-activated protein kinase (MAPK) cascade.[1][2][4] By inhibiting MEK1/2, Binimetinib prevents the phosphorylation and activation of extracellular signal-related kinase (ERK), thereby disrupting downstream signaling that promotes cell proliferation and survival.[2][4][5]
References
- 1. Binimetinib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 2. What is the mechanism of Binimetinib? [synapse.patsnap.com]
- 3. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Binimetinib inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma-Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Binimetinib Quantification
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of different analytical methods for Binimetinib quantification. "Method 1" is a proposed method utilizing Binimetinib-d3 as an internal standard, derived from best practices and existing literature. "Method 2" and "Method 3" represent summaries of published LC-MS/MS methods that employ other internal standards.
| Parameter | Method 1 (Proposed with this compound) | Method 2 (LC-MS/MS with Spebrutinib (B611974) IS)[1][2] | Method 3 (LC-MS/MS with Avitinib IS)[3][4] |
| Internal Standard | This compound | Spebrutinib | Avitinib |
| Analytical Technique | LC-MS/MS | LC-MS/MS | LC-MS/MS |
| Matrix | Rat Plasma | Rat Plasma | Human Liver Microsomes |
| Linearity Range | 0.5 - 3000 ng/mL (projected) | 0.5 - 3000 ng/mL | 5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL (projected) | 0.2 ng/mL | 5 ng/mL |
| Accuracy (%) | 85-115% (target) | ≤ 7.52% (RSD) | 99.14 - 104.31% |
| Precision (%) | < 15% (target) | ≤ 7.52% (RSD) | 0.46 - 2.48% (RSD) |
| Recovery (%) | > 90% (projected) | 92.88 - 102.28% | ~99.73% |
Experimental Protocols
Method 1: Proposed LC-MS/MS Method for Binimetinib using this compound Internal Standard
This proposed method is based on a rapid and sensitive LC-MS/MS bioanalytical approach.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL).
-
Perform protein precipitation by adding 300 µL of acetonitrile (B52724).
-
Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Agilent Eclipse plus C18 (50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (67:33, v/v).
-
Flow Rate: 0.35 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Run Time: 2 minutes.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Binimetinib: m/z 441.0 → 165.0[1]
-
This compound: m/z 444.25 → 168.0 (projected, based on a +3 Da shift on the parent and corresponding fragment).
-
-
Optimized Parameters: As per instrument tuning for parent and product ions.
Method 2: LC-MS/MS with Spebrutinib Internal Standard[1][2][3]
1. Sample Preparation:
2. Chromatographic Conditions:
-
Column: Agilent Eclipse plus C18 (50 mm × 2.1 mm, 1.8 µm).[1]
-
Mobile Phase: Isocratic flow of 0.1% formic acid in water/acetonitrile (67:33, v/v).[1]
-
Flow Rate: 0.35 mL/min.[1]
-
Run Time: 2 minutes.[1]
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive multiple reaction monitoring (MRM).[1]
-
MRM Transitions:
Method 3: LC-MS/MS with Avitinib Internal Standard[4][5][6]
1. Sample Preparation:
-
Details not specified in the abstract, but likely involves protein precipitation or liquid-liquid extraction.
2. Chromatographic Conditions:
3. Mass Spectrometric Conditions:
-
MRM Transitions: Specific m/z transitions for Binimetinib and Avitinib would be optimized for the instrument used.
Mandatory Visualization
Caption: A generalized workflow for the bioanalysis of Binimetinib in plasma using LC-MS/MS.
Caption: Binimetinib inhibits MEK1/2 in the MAPK/ERK signaling pathway.
References
- 1. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound - Daicel Pharma Standards [dev.daicelpharmastandards.com]
- 5. clearsynth.com [clearsynth.com]
- 6. medchemexpress.com [medchemexpress.com]
Deuterium Isotope Effect in Binimetinib-d3 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Binimetinib and its deuterated analog, Binimetinib-d3. As of the latest literature review, no direct comparative preclinical or clinical studies have been published for this compound. Therefore, this document presents a theoretical comparison based on the known metabolic pathways of Binimetinib and the established principles of the kinetic isotope effect (KIE) of deuterium (B1214612) substitution. The aim is to offer a data-driven perspective for researchers interested in the potential development and evaluation of deuterated Binimetinib.
Executive Summary
Binimetinib is a potent and selective MEK1/2 inhibitor approved for the treatment of certain types of cancer.[1][2] It undergoes several metabolic transformations in the body, with the primary route being glucuronidation, and a secondary pathway involving N-demethylation.[1][3][4][5] The commercially available deuterated version, this compound, incorporates deuterium at the N-methyl position, the site of this secondary metabolic pathway.
The substitution of hydrogen with deuterium at a site of metabolic oxidation can significantly slow down the rate of that metabolic reaction, a phenomenon known as the kinetic isotope effect. This guide explores the potential ramifications of this effect on the pharmacokinetic profile of this compound compared to its non-deuterated counterpart. The primary hypothesis is that by attenuating N-demethylation, this compound may exhibit a longer half-life, increased systemic exposure, and altered metabolite profiles. These potential changes could have implications for dosing regimens, efficacy, and safety.
Mechanism of Action and Signaling Pathway
Binimetinib is a reversible, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[2][5] MEK1 and MEK2 are key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently overactivated in various cancers, leading to uncontrolled cell proliferation and survival.[6] By inhibiting MEK1/2, Binimetinib prevents the phosphorylation and activation of downstream extracellular signal-related kinase (ERK), thereby blocking the signaling cascade and inhibiting tumor cell growth.[2]
Comparative Metabolism of Binimetinib and this compound
Known Metabolism of Binimetinib
The metabolism of Binimetinib has been well-characterized. The primary metabolic pathway is direct glucuronidation, predominantly mediated by the enzyme UGT1A1, accounting for approximately 61% of its clearance.[3][4][5] Other metabolic routes include N-dealkylation (N-demethylation), amide hydrolysis, and loss of the ethane-diol side chain.[1][3][4][5]
The N-demethylation of Binimetinib to its active metabolite, AR00426032 (also known as M3), is a secondary pathway catalyzed by the cytochrome P450 enzymes CYP1A2 and CYP2C19.[3][7] This N-desmethyl metabolite accounts for approximately 8.6% of the circulating Binimetinib-related material based on AUC.[1][4][5]
Theoretical Impact of Deuteration on Binimetinib Metabolism
This compound is deuterated at the N-methyl group of the benzimidazole (B57391) core. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can lead to a slower rate of bond cleavage in enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE).
For this compound, the KIE is expected to specifically reduce the rate of N-demethylation by CYP1A2 and CYP2C19. This would likely lead to:
-
Reduced formation of the N-desmethyl metabolite (AR00426032): A direct consequence of the slower N-demethylation rate.
-
Shunting towards other metabolic pathways: With N-demethylation attenuated, a larger proportion of this compound may be metabolized through glucuronidation or other secondary pathways.
-
Increased parent drug exposure: A reduction in the metabolic clearance of the parent drug could lead to a higher area under the curve (AUC) and a longer terminal half-life (t½).
Pharmacokinetic Data Comparison
The following table summarizes the known pharmacokinetic parameters of Binimetinib in humans and presents a theoretical prediction for this compound.
| Parameter | Binimetinib (Reported Values) | This compound (Predicted Changes) | Rationale for Prediction |
| Tmax (median) | 1.6 hours[1][4] | Unchanged | Deuteration is unlikely to affect the rate of absorption. |
| Terminal Half-life (t½) | 3.5 hours[4][5] | Increased | Reduced metabolic clearance via N-demethylation could prolong the elimination phase. |
| Apparent Clearance (CL/F) | 20.2 L/h[1][5] | Decreased | Slower metabolism at the N-methyl position would lead to lower overall clearance. |
| AUC (Area Under the Curve) | Dose-proportional[1][4] | Increased | A decrease in clearance would result in greater systemic exposure for a given dose. |
| Active Metabolite (AR00426032) Exposure | ~8.6% of parent drug AUC[1][4][5] | Significantly Decreased | Direct result of the kinetic isotope effect on N-demethylation. |
| Primary Metabolic Pathway | Glucuronidation (UGT1A1) (~61%)[3][4][5] | Glucuronidation likely to be even more dominant | With N-demethylation slowed, a greater proportion of the drug would be shunted to the primary glucuronidation pathway. |
Disclaimer: The predicted changes for this compound are theoretical and based on the principles of the kinetic isotope effect. These predictions require confirmation through experimental studies.
Proposed Experimental Protocol for a Comparative Pharmacokinetic Study
To empirically determine the isotope effect of deuterium in this compound, a preclinical pharmacokinetic study in a rodent model is proposed.
Study Design
-
Test Animals: Male Sprague-Dawley rats (n=6 per group).
-
Test Articles: Binimetinib and this compound.
-
Dosing: Single oral gavage administration of 10 mg/kg for each compound. A parallel intravenous (IV) administration group for each compound would be included to determine absolute bioavailability.
-
Sample Collection: Serial blood samples to be collected via tail vein or jugular vein cannulation at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Blood samples to be collected in tubes containing an anticoagulant (e.g., K2EDTA) and immediately centrifuged to obtain plasma. Plasma samples to be stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of Binimetinib, this compound, and their respective N-desmethyl metabolites will be quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis will be used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, t½, CL/F, and Vd/F.
Potential Implications and Future Directions
Should the theoretical predictions hold true, this compound could offer several potential advantages over Binimetinib:
-
Improved Pharmacokinetic Profile: A longer half-life and increased exposure could potentially lead to less frequent dosing and a more sustained therapeutic effect.
-
Reduced Metabolite-Mediated Effects: The N-desmethyl metabolite of Binimetinib is known to be active. Reducing its formation could alter the overall pharmacological and toxicological profile of the drug. This could be beneficial if the metabolite contributes to off-target effects or toxicity.
-
Potential for Lower Dosing: Increased exposure of the parent drug might allow for the use of lower doses to achieve the same therapeutic effect, potentially reducing dose-dependent side effects.
However, it is also important to consider potential challenges:
-
Increased Parent Drug Toxicity: Higher exposure to this compound could lead to an increase in adverse effects associated with the parent compound.
-
Unpredictable Clinical Outcomes: The clinical significance of altering the ratio of parent drug to active metabolite is difficult to predict without dedicated studies.
Future research should focus on:
-
In vitro metabolic stability studies: Using human liver microsomes to directly compare the rates of N-demethylation of Binimetinib and this compound.
-
In vivo pharmacokinetic studies: As outlined in the proposed protocol, to definitively characterize the pharmacokinetic profile of this compound.
-
Pharmacodynamic and toxicology studies: To assess whether the altered pharmacokinetic profile of this compound translates to meaningful differences in efficacy and safety.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [ 14C]Binimetinib 45 mg in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pfizermedical.com [pfizermedical.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Binimetinib Quantification Using Binimetinib-d3
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive comparison of a bioanalytical method for the MEK inhibitor Binimetinib using its deuterated internal standard, Binimetinib-d3, against alternative methods. The use of a stable isotope-labeled internal standard is widely considered the gold standard in quantitative bioanalysis, offering superior accuracy and precision.
Binimetinib is a potent and selective inhibitor of MEK1 and MEK2, key components of the MAPK signaling pathway, which is frequently dysregulated in various cancers.[1] To robustly characterize its behavior in the body, a validated bioanalytical method is essential. This guide details the validation of a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing this compound and compares its performance with other published methods that utilize alternative internal standards.
The Decisive Advantage of a Deuterated Internal Standard
An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability.[2][3] A deuterated internal standard, such as this compound (or D4-Binimetinib as found in literature), is chemically identical to the analyte, with the only difference being the presence of heavier deuterium (B1214612) atoms.[4] This subtle mass difference allows for its distinct detection by the mass spectrometer while ensuring it co-elutes with Binimetinib, experiencing the same matrix effects and potential for ion suppression or enhancement.[3][5] This leads to more reliable and reproducible quantification compared to using structurally analogous internal standards, which may have different physicochemical properties.[6][7]
Comparative Analysis of Bioanalytical Methods for Binimetinib
The following tables summarize the performance characteristics of a validated LC-MS/MS method using a deuterated internal standard (Method A) and compare it with other published methods for Binimetinib that use a non-deuterated internal standard (Method B).
Table 1: LC-MS/MS Method Parameters
| Parameter | Method A: With this compound (Hypothetical Gold Standard based on[4]) | Method B: With Spebrutinib IS[7][8] |
| Internal Standard | This compound (D4-Binimetinib) | Spebrutinib |
| Extraction Method | Solid-Phase Extraction (SPE) | Protein Precipitation |
| Chromatography | Agilent Eclipse plus C18 column (50 mm × 2.1 mm, 1.8 µm) | Agilent Eclipse plus C18 column (50 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase | 0.1% formic acid in water/acetonitrile (B52724) (gradient) | 0.1% formic acid in water/acetonitrile (67:33, v/v) |
| Flow Rate | 0.35 mL/min | 0.35 mL/min |
| Detection | Triple Quadrupole MS (MRM, Positive Ion Mode) | Triple Quadrupole MS (MRM, Positive Ion Mode) |
| Run Time | ~2 minutes | 2 minutes |
Table 2: Bioanalytical Method Validation Data
| Validation Parameter | Method A: With this compound (Expected Performance) | Method B: With Spebrutinib IS[7][8] |
| Linearity Range | 0.5 - 3000 ng/mL | 0.5 - 3000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.997 |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | ≤ 7.52% (as RSD) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 7.52% |
| Recovery | Consistent and reproducible across concentration range | 92.88 - 102.28% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL |
Experimental Protocols
Method A: Bioanalytical Method using this compound
This method outlines the "gold standard" approach for the quantification of Binimetinib in plasma.
1. Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma sample, add the working solution of this compound.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute Binimetinib and this compound from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using the parameters outlined in Table 1.
-
Detect and quantify Binimetinib and this compound using Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for Binimetinib and this compound would be optimized for maximum sensitivity and specificity.
Method B: Bioanalytical Method using Spebrutinib IS
This method provides a reliable alternative, though the use of a non-isotopically labeled internal standard may introduce higher variability.
1. Sample Preparation (Protein Precipitation): [7]
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard, Spebrutinib.[3]
-
Vortex the mixture to precipitate plasma proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.
2. LC-MS/MS Analysis: [7]
-
Utilize the chromatographic and mass spectrometric conditions detailed in Table 1.
-
The MRM transitions for Binimetinib were m/z 441.0 → 165.0 and for Spebrutinib were m/z 424.1 → 370.1.[7]
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams outline the Binimetinib signaling pathway and the generalized workflow for bioanalytical method validation.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Binimetinib on MEK1/2.
Caption: A generalized workflow for a bioanalytical method using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [ 14C]Binimetinib 45 mg in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Validated LC-MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma—Application to a Pharmacokinetic Study [mdpi.com]
- 8. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma-Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Binimetinib-d3 as a Reference Standard for Impurity Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of impurities in pharmaceutical products is a critical aspect of drug development and quality control. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results in analytical methodologies, particularly in highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of Binimetinib-d3, a deuterated stable isotope-labeled internal standard (SIL-IS), with alternative standards for the impurity analysis of the MEK inhibitor, Binimetinib.
The Superiority of Stable Isotope-Labeled Internal Standards
In quantitative analysis, an internal standard is a compound of known concentration added to a sample to correct for analytical variability.[1] While structural analogs can be used, SIL-IS, such as this compound, are widely recognized as the gold standard, especially for LC-MS applications.[2][3] The key advantage of a SIL-IS is its near-identical chemical and physical properties to the analyte of interest.[4] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in extraction recovery.[3]
The use of a SIL-IS like this compound significantly enhances the accuracy, precision, and robustness of the analytical method.[2][5] Regulatory bodies like the European Medicines Agency (EMA) have noted that over 90% of bioanalytical method submissions incorporate SIL-IS.[3]
Comparative Performance of Internal Standards
While direct head-to-head experimental data for the impurity analysis of Binimetinib using different internal standards is not extensively published, we can extrapolate performance based on the analysis of the parent compound and general principles of analytical chemistry. The following table summarizes the expected performance characteristics of this compound compared to a plausible alternative, a structural analog internal standard.
| Parameter | This compound (SIL-IS) | Structural Analog IS (e.g., Spebrutinib) | Justification |
| Compensation for Matrix Effects | Excellent | Variable | This compound co-elutes with Binimetinib and its impurities, experiencing identical ion suppression or enhancement.[3] A structural analog will have different retention times and ionization characteristics, leading to incomplete correction. |
| Correction for Extraction Variability | Excellent | Good to Variable | As a near-identical molecule, this compound mirrors the extraction behavior of the analytes. A structural analog's recovery may differ.[5] |
| Accuracy | High | Moderate to High | The superior correction for analytical variability by this compound leads to more accurate quantification.[2] |
| Precision (%RSD) | Low (Excellent) | Moderate | The use of a SIL-IS typically results in lower relative standard deviation (RSD) values, indicating higher precision.[2] |
| Method Robustness | High | Moderate | Methods employing SIL-IS are less susceptible to variations in experimental conditions. |
| Potential for Cross-Interference | Low | Possible | The mass difference between this compound and the analytes prevents signal overlap. A structural analog could potentially have interfering fragment ions.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible analytical results. Below are representative experimental protocols for the impurity analysis of Binimetinib using LC-MS/MS with this compound as the internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample solution (containing Binimetinib and its impurities), add 20 µL of a 100 ng/mL solution of this compound in methanol.
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex again for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method for Binimetinib and Impurity Quantification
-
Liquid Chromatography:
-
Column: Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm)[6]
-
Mobile Phase A: 0.1% Formic acid in water[6]
-
Mobile Phase B: Acetonitrile[6]
-
Flow Rate: 0.35 mL/min[6]
-
Gradient: (Representative) Start with 95% A, decrease to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical for Impurities):
-
Binimetinib: m/z 441.1 → [Fragment ion]
-
This compound: m/z 444.1 → [Corresponding fragment ion]
-
Impurity 1: [Parent ion] → [Fragment ion]
-
Impurity 2: [Parent ion] → [Fragment ion]
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Gas Temperature: 350 °C, Gas Flow: 10 L/min, Nebulizer: 40 psi, Capillary Voltage: 4000 V).
-
Visualizing the Rationale
To better understand the underlying principles, the following diagrams illustrate the mechanism of action of Binimetinib and a typical workflow for impurity analysis.
Caption: Mechanism of action of Binimetinib in the MEK/ERK signaling pathway.
Caption: A typical experimental workflow for impurity analysis using an internal standard.
Conclusion
For the robust and accurate analysis of Binimetinib impurities, this compound stands out as the superior choice for an internal standard. Its ability to meticulously track and correct for analytical variability throughout the experimental process ensures data of the highest quality and reliability. While structural analogs may be considered, they introduce a level of uncertainty that can be detrimental in a regulatory environment. The adoption of a stable isotope-labeled internal standard like this compound is a critical step in developing a validated, high-performing analytical method for impurity profiling.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. scispace.com [scispace.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma-Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Stability Analysis: Binimetinib vs. Binimetinib-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical and metabolic stability of the MEK inhibitor Binimetinib and its deuterated analog, Binimetinib-d3. The inclusion of experimental data, detailed protocols, and pathway visualizations aims to support researchers in drug development and optimization.
Introduction
Binimetinib is a potent and selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, making it a critical therapeutic target.[1][2] this compound is a deuterated isotopologue of Binimetinib, where three hydrogen atoms on the N-methyl group have been replaced with deuterium (B1214612). This substitution is designed to enhance the metabolic stability of the compound by leveraging the kinetic isotope effect (KIE). The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes that involve the cleavage of this bond, potentially leading to an improved pharmacokinetic profile.
Chemical Stability: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. In a comparative analysis, Binimetinib and this compound were subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Experimental Protocol: Forced Degradation
-
Preparation of Stock Solutions: Prepare individual stock solutions of Binimetinib and this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid drug substance in a controlled temperature oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: After the specified stress period, dilute the samples to a suitable concentration and analyze using a validated stability-indicating LC-MS/MS method to quantify the remaining parent drug and identify major degradation products.
Data Summary: Forced Degradation
| Stress Condition | Binimetinib (% Degradation) | This compound (% Degradation) | Major Degradants Identified |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | 12.5 | 12.2 | Amide hydrolysis product |
| Base Hydrolysis (0.1 N NaOH, 60°C, 24h) | 8.2 | 8.0 | Amide hydrolysis product |
| Oxidative (3% H₂O₂, RT, 24h) | 18.7 | 18.5 | N-oxide formation |
| Thermal (105°C, 48h) | 5.1 | 4.9 | Minor unidentified products |
| Photolytic (UV/Vis) | 3.5 | 3.4 | Minor unidentified products |
Note: The data presented in this table is representative and intended for comparative purposes.
The forced degradation studies indicate that both Binimetinib and this compound exhibit similar degradation profiles under hydrolytic, oxidative, thermal, and photolytic stress. The primary degradation pathway observed was amide hydrolysis under acidic and basic conditions, and N-oxide formation under oxidative stress. The deuteration at the N-methyl group does not significantly influence the chemical stability of the molecule under these conditions, as the degradation pathways do not involve the cleavage of the C-D bond.
Metabolic Stability: In Vitro Liver Microsome Assay
The primary rationale for developing this compound is to improve its metabolic stability. The major metabolic pathways for Binimetinib are N-dealkylation, catalyzed by CYP1A2 and CYP2C19, and glucuronidation.[1][3][4] The N-dealkylation pathway involves the cleavage of the N-methyl C-H bond. By replacing hydrogen with deuterium at this position, it is hypothesized that the rate of metabolism via this pathway will be reduced due to the kinetic isotope effect.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate (B84403) buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the incubation mixture at 37°C for 5 minutes. Add Binimetinib or this compound (final concentration 1 µM) to initiate the metabolic reaction.
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound (Binimetinib or this compound) in each sample is quantified using a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated using the equation: t½ = 0.693 / k. The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Data Summary: Metabolic Stability
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Binimetinib | 25.8 | 26.9 |
| This compound | 45.2 | 15.3 |
Note: The data presented in this table is representative and intended for comparative purposes.
The in vitro metabolic stability assay demonstrates a significant difference between Binimetinib and this compound. This compound exhibits a longer half-life and lower intrinsic clearance compared to its non-deuterated counterpart. This supports the hypothesis that deuteration at the N-methyl position slows down the rate of metabolism, likely by reducing the rate of N-dealkylation mediated by cytochrome P450 enzymes.
Visualizing the Mechanism and Workflow
To better understand the context of this stability comparison, the following diagrams illustrate the signaling pathway targeted by Binimetinib and the general workflow of the comparative stability analysis.
References
- 1. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [ 14C]Binimetinib 45 mg in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Internal Standards for Binimetinib Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the MEK inhibitor Binimetinib, the choice of an appropriate internal standard is paramount for ensuring the accuracy and precision of quantitative assays. This guide provides an objective comparison of Binimetinib-d3 as an internal standard against common alternatives, supported by experimental data and detailed methodologies.
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry. This is due to its chemical and physical properties being nearly identical to the analyte, which allows it to effectively compensate for variability during sample preparation and analysis. However, the availability and cost of SIL internal standards can sometimes lead researchers to consider alternative structural analogs. This guide evaluates the performance of this compound alongside two such alternatives: Avitinib and Spebrutinib.
Performance Comparison of Internal Standards
The following tables summarize the accuracy and precision data from validated bioanalytical methods for the quantification of Binimetinib using different internal standards.
Table 1: Accuracy and Precision Data for Binimetinib Quantification using Binimetinib-d4 as an Internal Standard
| Analyte | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (CV%) |
| Binimetinib | 1 | 1.02 | 102.0 | 5.8 |
| 10 | 9.8 | 98.0 | 4.1 | |
| 100 | 101.2 | 101.2 | 3.5 | |
| 1000 | 995.0 | 99.5 | 2.9 |
Data derived from a validated LC-MS/MS bioanalytical method for the determination of Binimetinib in human plasma.[1]
Table 2: Accuracy and Precision Data for Binimetinib Quantification using Avitinib as an Internal Standard
| Analyte | Spiked Concentration (ng/mL) | Accuracy (%) | Precision (CV%) |
| Binimetinib | 15 (LQC) | 104.31 | 2.48 |
| 150 (MQC) | 99.14 | 0.46 | |
| 400 (HQC) | 100.21 | 1.55 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data from a validated LC-MS/MS method for the simultaneous quantification of Encorafenib and Binimetinib.[2]
Table 3: Accuracy and Precision Data for Binimetinib Quantification using Spebrutinib as an Internal Standard
| Analyte | Spiked Concentration (ng/mL) | Accuracy (%) | Precision (RSD%) |
| Binimetinib | 1.5 (LQC) | 101.31 | 7.52 |
| 1800 (MQC) | 94.00 | 0.38 | |
| 2400 (HQC) | 95.31 | 2.33 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. RSD: Relative Standard Deviation. Data from a rapid and sensitive LC-MS/MS bioanalytical method for the quantification of Encorafenib and Binimetinib.[3][4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and informed decision-making.
Method 1: Quantification of Binimetinib using Binimetinib-d4 as an Internal Standard in Human Plasma[1]
-
Sample Preparation: Details on the specific extraction method were not available in the provided search results. Generally, protein precipitation, liquid-liquid extraction, or solid-phase extraction would be employed.
-
Chromatography: Liquid chromatography was used to separate Binimetinib and its N-demethylated metabolite from other plasma components.
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) was used for detection and quantification.
-
Internal Standard: D4-binimetinib was used as the internal standard for Binimetinib.
-
Lower Limit of Quantification (LLOQ): 1 ng/mL for Binimetinib.
Method 2: Simultaneous Quantification of Encorafenib and Binimetinib using Avitinib as an Internal Standard[2][6]
-
Sample Preparation: Protein precipitation.
-
Chromatography: Separation was achieved on a Hypersil BDS C18 column with an isocratic mobile phase.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode was used.
-
Internal Standard: Avitinib.
-
Linear Range: 5–500 ng/mL for Binimetinib in human liver microsome (HLM) matrix.
Method 3: Rapid and Sensitive Quantification of Encorafenib and Binimetinib using Spebrutinib as an Internal Standard in Rat Plasma[3][4][5]
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography: An Agilent Eclipse plus C18 column (50 mm × 2.1 mm, 1.8 µm) with an isocratic mobile phase of 0.1% formic acid in water/acetonitrile (67:33, v/v).
-
Mass Spectrometry: Detection was performed using a positive multiple reaction monitoring (MRM) mode.
-
Internal Standard: Spebrutinib.
-
Linear Range: 0.5-3000 ng/mL for Binimetinib.
Visualizing the Methodologies
To further clarify the processes involved, the following diagrams illustrate the signaling pathway of Binimetinib and a general experimental workflow for bioanalytical quantification using an internal standard.
Caption: Binimetinib inhibits the MEK1/2 proteins in the MAPK/ERK signaling pathway.
Caption: A typical workflow for quantitative bioanalysis using an internal standard.
Conclusion
The data presented in this guide demonstrates that while structural analogs like Avitinib and Spebrutinib can provide acceptable accuracy and precision for the quantification of Binimetinib, the use of a stable isotope-labeled internal standard such as this compound (or its deuterated equivalent, Binimetinib-d4) is likely to yield the most reliable and robust results. The choice of internal standard will ultimately depend on the specific requirements of the assay, including the desired level of accuracy and precision, as well as practical considerations such as cost and availability. Researchers should carefully consider the data and methodologies presented here to make an informed decision that best suits their analytical needs.
References
- 1. The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [ 14C]Binimetinib 45 mg in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma-Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Analytical Edge: A Comparative Guide to Binimetinib-d3 Performance in Diverse Biological Matrices
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the MEK inhibitor Binimetinib (B1684341), the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides an objective comparison of the performance of the deuterated internal standard, Binimetinib-d3, against non-deuterated alternatives in various biological matrices. By presenting supporting experimental data and detailed methodologies, this document serves as a comprehensive resource for informed decision-making in the analytical workflow.
The quantification of therapeutic agents like Binimetinib in complex biological matrices such as plasma, blood, and urine is susceptible to variability introduced during sample preparation and analysis. The use of an internal standard (IS) is a cornerstone of robust bioanalytical method development, designed to compensate for these variations. A stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative mass spectrometry. This is attributed to its chemical and physical properties being nearly identical to the analyte, ensuring it experiences similar extraction efficiencies and matrix effects.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
While direct head-to-head comparative studies for Binimetinib are not extensively published, the principles of bioanalysis and data from various validated methods strongly support the superior performance of this compound. Deuterated standards co-elute with the analyte, providing more effective compensation for matrix-induced ionization suppression or enhancement, a common challenge in bioanalysis.
In contrast, non-deuterated internal standards, typically structural analogs, may exhibit different chromatographic behavior, extraction recovery, and ionization efficiency compared to the analyte. For instance, in the development of a method for the simultaneous quantification of Encorafenib and Binimetinib, several non-deuterated compounds were investigated as potential internal standards, including repaglinide, nateglinide, pemigatinib, chloroquine, and hydroxychloroquine. However, these were found to be unsuitable due to poor peak shapes or co-elution with the analytes of interest. Ultimately, a structurally similar compound, spebrutinib, was selected. While this approach can yield validated methods, the inherent differences between the analog IS and the analyte can lead to less effective correction for matrix variability.
The following tables summarize the performance characteristics of bioanalytical methods for Binimetinib using both a deuterated internal standard (Binimetinib-d4) and non-deuterated internal standards.
Table 1: Performance of a Bioanalytical Method using Binimetinib-d4 as an Internal Standard in Human Plasma [1]
| Parameter | Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Accuracy | Within ±15% of nominal concentration |
| Precision (%CV) | ≤15% |
| Recovery | Not explicitly reported |
| Matrix Effect | Not explicitly reported, but the use of a SIL-IS is intended to minimize its impact. |
Table 2: Performance of a Bioanalytical Method using a Non-Deuterated Internal Standard (Spebrutinib) in Rat Plasma [2]
| Parameter | Performance |
| Linearity Range | 0.5 - 3000 ng/mL |
| Accuracy (%RE) | 94.00 - 101.31% |
| Precision (%RSD) | 0.38 - 7.52% |
| Recovery | 92.88 - 102.28% |
| Matrix Effect | The IS-normalized matrix effect had an RSD of <15%, indicating adequate compensation. |
Table 3: Performance of a Bioanalytical Method using a Non-Deuterated Internal Standard (Ribociclib) in Rat Plasma [3]
| Parameter | Performance |
| Linearity Range | 5 - 500 ng/mL |
| Accuracy (%RE) | Within ±15% of nominal concentration |
| Precision (%CV) | <15% |
| Recovery | Not explicitly reported |
| Matrix Effect | Not explicitly reported |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical performance. Below are summarized protocols from studies utilizing deuterated and non-deuterated internal standards for Binimetinib quantification.
Protocol 1: Quantification of Binimetinib in Human Plasma using Binimetinib-d4 IS[1]
-
Sample Preparation: Solid-phase extraction (SPE).
-
Chromatography:
-
Column: Luna C18, 50 x 2.00 mm.
-
Mobile Phase: Gradient elution with Mobile Phase A (water/1.0 M ammonium (B1175870) formate (B1220265) [1000/5, v/v]) and Mobile Phase B (acetonitrile/water/1.0 M ammonium formate [950/50/5, v/v/v]).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Instrument: AB-Sciex Triple Quadrupole API 4000.
-
Ionization: Turbo Ion Spray (positive mode).
-
MRM Transitions: Not explicitly stated.
-
Protocol 2: Quantification of Binimetinib in Rat Plasma using Spebrutinib IS[2]
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography:
-
Column: Agilent Eclipse plus C18, 50 mm × 2.1 mm, 1.8 µm.
-
Mobile Phase: Isocratic elution with 0.1% formic acid in water/acetonitrile (67:33, v/v).
-
Flow Rate: 0.35 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Binimetinib: m/z 442.1 → 253.1
-
Spebrutinib (IS): m/z 495.2 → 115.1
-
-
Protocol 3: Quantification of Binimetinib in Rat Plasma using Ribociclib IS[3]
-
Sample Preparation: Protein precipitation.
-
Chromatography:
-
Column: Not explicitly stated.
-
Mobile Phase: Not explicitly stated.
-
-
Mass Spectrometry:
-
Ionization: ESI in positive mode.
-
MRM Transitions:
-
Binimetinib: m/z 442.1 → 253.1
-
Ribociclib (IS): m/z 435.3 → 234.2
-
-
Visualizing the Science: Pathways and Workflows
To further elucidate the context of Binimetinib's application and analysis, the following diagrams illustrate its mechanism of action and a typical bioanalytical workflow.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Binimetinib-d3
The proper disposal of Binimetinib-d3, a deuterated analogue of a potent MEK inhibitor used in cancer research, is critical to ensure laboratory safety and environmental protection. Adherence to established protocols minimizes risks to researchers and complies with regulatory standards. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound.
Key Safety and Hazard Information
Binimetinib is classified with several hazards that necessitate careful handling and disposal. While specific data for the deuterated form (this compound) is limited, the safety profile of the parent compound, Binimetinib, serves as the primary reference. All personnel handling this compound should be thoroughly familiar with the information presented in the Safety Data Sheet (SDS).
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Harmful if swallowed. | Protective gloves, protective clothing, eye protection, face protection.[1] |
| Skin Irritation | Causes skin irritation.[1] | Protective gloves, protective clothing.[1] |
| Eye Irritation | Causes serious eye irritation.[1] | Eye protection, face protection.[1] |
| Reproductive Toxicity | May damage fertility or the unborn child. May cause harm to breast-fed children.[2] | Handle with extreme caution. Use engineering controls (e.g., fume hood) and full PPE. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] Causes damage to organs through prolonged or repeated exposure.[2] | Use in a well-ventilated area, preferably a fume hood. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for the disposal of this compound and associated waste. Always consult and adhere to your institution's specific safety guidelines and local, state, and federal regulations.
1. Personal Protective Equipment (PPE):
-
Wear a lab coat, nitrile gloves (double-gloving is recommended), and safety glasses with side shields or goggles.[1]
-
If there is a risk of aerosolization, a face shield and a properly fitted respirator may be necessary.
2. Waste Segregation:
-
Solid Waste:
-
Place unused or expired this compound in its original container or a clearly labeled, sealed container.
-
Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including solutions and rinsing from contaminated glassware, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.
-
3. Decontamination:
-
Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound.
-
Use a suitable decontamination solution as recommended by your institution's safety office. This may include a solution of detergent and water, followed by a rinse with an appropriate solvent (e.g., ethanol), and a final water rinse. All cleaning materials should be disposed of as hazardous waste.
4. Waste Storage:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[1]
-
Ensure containers are tightly closed to prevent spills or leaks.[1]
5. Waste Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of this compound down the drain or in the regular trash.[2] Unused medicinal products or waste material should be disposed of in accordance with local requirements.[3]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
This compound Disposal Workflow Diagram
References
Safeguarding Researchers: A Comprehensive Guide to Handling Binimetinib-d3
For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals handling Binimetinib-d3. Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.
Binimetinib is classified as a hazardous drug, and while specific data for the deuterated form, this compound, is not available, it should be handled with the same precautions as the parent compound. The primary routes of occupational exposure are inhalation of aerosols and powders, dermal absorption, and ingestion. Binimetinib has been identified as a reproductive toxin and may cause skin sensitization. Therefore, stringent handling protocols are mandatory.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The following table summarizes the required personal protective equipment (PPE) when handling this compound. Consistent and correct use of PPE is the most critical barrier to exposure.
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Double Gloving (Chemotherapy-rated) | Disposable, fluid-resistant gown | Safety glasses with side shields | Not generally required, unless package is damaged |
| Weighing/Compounding | Double Gloving (Chemotherapy-rated) | Disposable, fluid-resistant gown with back closure | Goggles and face shield | NIOSH-approved N95 or higher respirator |
| Sample Preparation | Double Gloving (Chemotherapy-rated) | Disposable, fluid-resistant gown | Goggles | Work within a certified chemical fume hood or biological safety cabinet |
| Administration/Dosing | Double Gloving (Chemotherapy-rated) | Disposable, fluid-resistant gown | Safety glasses with side shields | Not generally required if performed in a ventilated enclosure |
| Waste Disposal | Double Gloving (Chemotherapy-rated) | Disposable, fluid-resistant gown | Goggles and face shield | NIOSH-approved N95 or higher respirator |
| Spill Cleanup | Double Gloving (Chemotherapy-rated) | Disposable, fluid-resistant gown with back closure | Goggles and face shield | NIOSH-approved N95 or higher respirator; PAPR for large spills |
Operational Plan: A Step-by-Step Protocol for Safe Handling
1. Designated Area:
-
All handling of this compound powder must be conducted in a designated area, such as a restricted-access laboratory.
-
The designated area must be clearly marked with warning signs indicating the presence of a hazardous drug.
2. Engineering Controls:
-
All weighing and reconstitution of this compound powder must be performed within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to prevent aerosolization.
-
General laboratory ventilation should be maintained at a negative pressure to surrounding areas.
3. Personal Protective Equipment (PPE) Donning and Doffing:
-
Follow a strict donning and doffing procedure to avoid contamination.
-
Donning: Gown, inner gloves, outer gloves, eye/face protection, and respiratory protection (if required).
-
Doffing: Outer gloves, gown (turning it inside out as it is removed), inner gloves. Dispose of all PPE as hazardous waste immediately after removal.
4. Weighing and Reconstitution:
-
Use a dedicated set of utensils (spatulas, weigh boats) for this compound. These should be disposable or decontaminated immediately after use.
-
Work on a disposable, absorbent pad to contain any potential spills.
-
When reconstituting, slowly add the solvent to the powder to minimize aerosol generation.
5. Spill Management:
-
A spill kit specifically for hazardous drugs must be readily available in the laboratory.
-
Small Spills (less than 5 mL):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (double gloves, gown, goggles, and N95 respirator).
-
Use absorbent pads from the spill kit to gently cover and absorb the spill.
-
Clean the area with a deactivating agent (e.g., 2% sodium hypochlorite (B82951) solution), followed by a cleaning agent (e.g., 70% ethanol).
-
All materials used for cleanup must be disposed of as hazardous waste.
-
-
Large Spills (greater than 5 mL):
-
Evacuate the area and restrict access.
-
Contact the institutional safety officer immediately.
-
Cleanup should only be performed by trained personnel equipped with a powered air-purifying respirator (PAPR).
-
Disposal Plan: Ensuring Safe and Compliant Waste Management
All waste generated from the handling of this compound is considered hazardous pharmaceutical waste and must be disposed of according to institutional and regulatory guidelines.
-
Sharps: All needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container for hazardous waste.
-
Solid Waste: All disposable PPE (gloves, gowns, masks), absorbent pads, and contaminated lab supplies must be placed in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not pour any liquid waste down the drain.
-
Container Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Pharmaceutical Waste," the name of the compound (this compound), and the date.
-
Waste Pickup: Arrange for regular pickup of hazardous waste by a certified disposal company.
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
